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  • Product: Sodium 4-chloro-1-hydroxybutane-1-sulfonate
  • CAS: 54322-20-2

Core Science & Biosynthesis

Foundational

Mechanism of Action of Sodium 4-Chloro-1-hydroxybutane-1-sulfonate in Aqueous Solutions: Kinetic Pathways and Synthetic Applications

Executive Summary Sodium 4-chloro-1-hydroxybutane-1-sulfonate (CAS: 54322-20-2) is a highly specialized bisulfite adduct of 4-chlorobutanal. In pharmaceutical manufacturing and organic synthesis, handling free aliphatic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sodium 4-chloro-1-hydroxybutane-1-sulfonate (CAS: 54322-20-2) is a highly specialized bisulfite adduct of 4-chlorobutanal. In pharmaceutical manufacturing and organic synthesis, handling free aliphatic aldehydes with terminal halogens is notoriously difficult due to their propensity for rapid polymerization, oxidation, and degradation. Sodium 4-chloro-1-hydroxybutane-1-sulfonate solves this by acting as a stable, water-soluble depot.

In aqueous solutions, its mechanism of action is governed by two competing thermodynamic pathways:

  • Reversible Dissociation: Controlled release of 4-chlorobutanal for condensation reactions (e.g., Fischer Indole Synthesis of Triptan APIs)[1].

  • Zwitterion-Mediated Cyclization: Intramolecular rearrangement into sultone derivatives for sulfobutyl group transfer, utilized in the development of novel KSP inhibitors[2].

This technical guide deconstructs the causality behind these mechanisms, providing field-proven, self-validating protocols for leveraging this compound in advanced drug development.

Physicochemical Profiling & Aqueous Thermodynamics

The uniqueness of 4-chloro-1-hydroxy-1-butanesulfonic acid (and its sodium salt) lies in its specific structural features that confer distinct reactivity patterns compared to traditional sulfonic acids[3]. In aqueous media, the compound exists in a delicate equilibrium dictated by pH and solvent polarity.

Under acidic conditions, the interconversion between the linear sulfonic acid and its cyclic sultone form follows second-order kinetics[3]. The reaction proceeds via a dissociative mechanism where water molecules stabilize a transient zwitterionic transition state characterized by a positively charged sulfonium center and a negatively charged oxygen atom.

Quantitative Kinetic Data

The following table summarizes the thermodynamic and kinetic parameters of the compound's interconversion in aqueous and biphasic systems.

ParameterValueCondition / EnvironmentMechanistic Implication
Cyclization Rate ( k1​ ) 1.2×10−3 s−1 25°C, Aqueous AcidicSlow, controlled formation of the cyclic intermediate[3].
Decyclization Rate ( k−1​ ) 4.7×10−4 s−1 25°C, Aqueous AcidicRing-opening is the rate-limiting step in homogeneous solutions[3].
Equilibrium Constant ( Keq​ ) 2.5525°C, Aqueous AcidicFavors the linear sulfonic acid form at room temperature; inverts at >80°C due to water elimination[3].
Interfacial Rate Enhancement +40%Biphasic MIBK-WaterAdsorption at the solvent interface catalyzes sultone ring-opening via Brønsted acid catalysis[3].

Mechanism I: Controlled Aldehyde Release (Triptan API Synthesis)

The primary industrial mechanism of action for this compound is its role as a controlled-release precursor for 4-chlorobutanal. Free 4-chlorobutanal is highly unstable. By utilizing the sodium bisulfite adduct, chemists can perform reactions in aqueous media where the aldehyde is released in situ at a controlled rate, preventing side reactions.

This mechanism is the cornerstone of synthesizing indole-based APIs, such as Almotriptan and Sumatriptan, as well as complex intermediates like telcagepant[1].

Mechanism1 A Sodium 4-chloro-1-hydroxybutane-1-sulfonate B 4-Chlorobutanal + NaHSO3 A->B Aqueous Acid (Dissociation) D Hydrazone Intermediate B->D Condensation C Arylhydrazine C->D Nucleophilic Attack E Indole Derivative (API) D->E Fischer Cyclization (pH 4.6-4.9)

Caption: Reaction pathway from stable bisulfite adduct to indole derivative via in situ aldehyde release.

Protocol 1: Self-Validating Synthesis of Almotriptan Intermediates

Causality & Trustworthiness: This protocol is designed to be self-validating. The initial reaction forms a highly crystalline salt that spontaneously precipitates from the aqueous phase. If the salt does not precipitate, the equilibrium has not been achieved. The dissolved inorganic impurities remain in the supernatant, eliminating the need for chromatographic purification[4].

Step-by-Step Methodology:

  • Salt Formation: Dissolve 1.0 equivalent of 4-(1-pyrrolidinylsulfonylmethyl)phenylhydrazine hydrochloride in deionized water. Add 1.05 equivalents of Sodium 4-chloro-1-hydroxybutane-1-sulfonate[4].

  • Visual Validation: Stir at ambient temperature until a thick crystalline precipitate forms (typically within 15-30 minutes). This is the intermediate salt: 4-(1-pyrrolidinylsulfonylmethyl)phenylhydrazine 4-chloro-1-hydroxybutane-1-sulfonate[4].

  • Filtration: Filter the crystalline product. The high chemical purity is guaranteed as inorganic byproducts (NaCl, unreacted bisulfite) remain in the aqueous filtrate[4].

  • In Situ Decomposition: Suspend the isolated salt in methanol (approx. 10 volumes). Add concentrated hydrochloric acid dropwise at 20-25°C and stir for 30 minutes. Causality: The strong acid decomposes the bisulfite adduct, releasing 4-chlorobutanal which immediately condenses with the hydrazine to form the hydrazone[4].

  • Cyclization: Adjust the pH to exactly 4.6–4.9 using an aqueous Na2​HPO4​ solution. Reflux the mixture for 4 hours to drive the Fischer indole cyclization, yielding the highly pure indole derivative[4].

Mechanism II: Zwitterionic Intermediates in Sulfobutylation

Beyond aldehyde release, the compound acts as a potent sulfobutylating agent. This pathway is critical for developing tetrahydro-β-carboline derivatives, which exhibit antitumor activity and function as Kinesin Spindle Protein (KSP) inhibitors[2].

During sulfobutylation, the reaction landscape is dominated by zwitterionic intermediates. Nucleophilic attack at the sulfonic acid group generates a transient zwitterion, which subsequently undergoes intramolecular cyclization to a sultone form before being opened by the target nucleophile[3].

Mechanism2 S1 Linear Sulfonic Acid Form S2 Zwitterionic Intermediate S1->S2 Activation (k1 = 1.2e-3 s⁻¹) S2->S1 (k-1 = 4.7e-4 s⁻¹) S3 Cyclic Sultone Form S2->S3 Intramolecular Cyclization S4 Sulfobutylated Product S3->S4 Target Nucleophile Ring-Opening

Caption: Zwitterionic intermediate formation and cyclic sultone ring-opening in sulfobutylation.

Protocol 2: Stopped-Flow Kinetic Validation of Zwitterion Formation

Causality & Trustworthiness: To optimize sulfobutylation yields, one must verify the formation rate of the zwitterion. This protocol uses stopped-flow UV-Vis spectroscopy. The presence of sharp isosbestic points validates that the linear-to-cyclic conversion is a direct transition without long-lived side products.

Step-by-Step Methodology:

  • Solution Preparation: Prepare a 10 mM aqueous solution of Sodium 4-chloro-1-hydroxybutane-1-sulfonate. Prepare a secondary acidic buffer solution (pH 1.5, using HCl/KCl).

  • Rapid Mixing: Load the solutions into the drive syringes of a stopped-flow spectrophotometer equipped with a photodiode array (PDA) detector.

  • Data Acquisition: Trigger the pneumatic drive to mix the solutions in a 1:1 ratio at 25°C. Record the UV-Vis spectra from 200 nm to 350 nm over a 60-second window.

  • Kinetic Extraction: Monitor the decay of the hydroxyl-sulfonate absorption band and the emergence of the zwitterion/sultone band.

  • Validation: Fit the absorbance-time traces to a second-order kinetic model to extract k1​ and k−1​ . A calculated Keq​ matching ~2.55 confirms the thermodynamic integrity of the batch[3].

Phase Behavior: Biphasic Catalytic Enhancement

For industrial scale-up, relying purely on aqueous homogeneous conditions can limit the throughput due to the slow decyclization rate ( k−1​=4.7×10−4 s−1 ).

To overcome this, phase behavior modulation is employed. In biphasic systems, such as Methyl Isobutyl Ketone (MIBK) and water, the 4-chloro-1-hydroxy-1-butanesulfonic acid partitions into the organic phase. Quartz crystal microbalance (QCM) studies have proven that adsorption at the liquid-liquid interface increases the reaction rate by 40%[3]. The sulfonic acid group acts as an interfacial Brønsted acid, catalyzing the sultone ring-opening and drastically reducing batch times without requiring elevated temperatures that might degrade sensitive APIs.

Sources

Exploratory

Sodium 4-chloro-1-hydroxybutane-1-sulfonate: Physicochemical Properties and Solubility Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Sodium 4-chloro-1-hydroxybutane-1-sulfonate (CAS No. 54322-20-2) is a key chemical intermediate, notably utilized in th...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium 4-chloro-1-hydroxybutane-1-sulfonate (CAS No. 54322-20-2) is a key chemical intermediate, notably utilized in the synthesis of high-purity active pharmaceutical ingredients (APIs) such as the antimigraine medications Almotriptan and Sumatriptan.[1] Its utility extends to the development of novel antitumor agents and as a buffering agent in biochemical assays.[1][2][3][4] This guide provides a comprehensive analysis of the compound's core physicochemical properties, with a focus on its molecular weight and a detailed exploration of its solubility profile. We present its known qualitative solubility and provide a theoretical framework for its behavior in various solvents. Recognizing the absence of publicly available quantitative solubility data, this document furnishes a rigorous, step-by-step experimental protocol for its determination via the isothermal shake-flask method, enabling researchers to generate precise and reliable solubility data.

Chemical Identity and Core Physicochemical Properties

Sodium 4-chloro-1-hydroxybutane-1-sulfonate is a white crystalline solid.[2][3] Structurally, it is the sodium bisulfite addition product of 4-chlorobutanal, a reaction that transforms the aldehyde functional group into a α-hydroxy sulfonate.[3][5][6][7] This structure is fundamental to its chemical reactivity and physical properties.

The key physicochemical properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 54322-20-2[5][8][9]
Molecular Formula C₄H₈ClNaO₄S[5][8][9][10]
Molecular Weight 210.61 g/mol [5][9][10][11]
Appearance White crystalline powder or solid[2][3][12]
Melting Point 170-174°C[2][3]
IUPAC Name sodium 4-chloro-1-hydroxybutane-1-sulfonate[10][11]
Synonyms 4-Chloro-1-hydroxy-1-butanesulfonic Acid Monosodium Salt, 4-chlorobutanal sodium sulfite adduct[6]

Molecular Weight Determination

The molecular weight of a compound is a critical parameter for all stoichiometric calculations in synthesis, formulation, and analytical testing. It is derived from its molecular formula by summing the atomic weights of its constituent atoms.

Calculation from Molecular Formula: C₄H₈ClNaO₄S

  • Carbon (C): 4 × 12.011 u = 48.044 u

  • Hydrogen (H): 8 × 1.008 u = 8.064 u

  • Chlorine (Cl): 1 × 35.453 u = 35.453 u

  • Sodium (Na): 1 × 22.990 u = 22.990 u

  • Oxygen (O): 4 × 15.999 u = 63.996 u

  • Sulfur (S): 1 × 32.06 u = 32.06 u

  • Total Molecular Weight: 48.044 + 8.064 + 35.453 + 22.990 + 63.996 + 32.06 = 210.607 g/mol

This calculated value aligns with the widely reported molecular weight of 210.61 g/mol .[5][9][10][11][13]

Comprehensive Solubility Profile

Solubility is a determinative factor in drug development, influencing bioavailability, formulation, and purification strategies.

Qualitative Solubility

Sodium 4-chloro-1-hydroxybutane-1-sulfonate is described as being soluble in water and alcohol solvents.[2][3][12] This high polarity is a direct consequence of its molecular structure.

Theoretical Basis for Solubility

The compound's solubility characteristics can be rationalized by examining its functional groups:

  • Sodium Sulfonate Group (-SO₃⁻Na⁺): This is an ionic group that readily dissociates in polar solvents, particularly water. The strong ion-dipole interactions between the sodium and sulfonate ions and water molecules are the primary driver of its aqueous solubility.

  • Hydroxyl Group (-OH): The hydroxyl group is capable of both donating and accepting hydrogen bonds. This allows it to interact favorably with polar protic solvents like water and alcohols (e.g., methanol, ethanol).

  • Chlorobutyl Chain (-CH₂CH₂CH₂Cl): This portion of the molecule is aliphatic and contributes nonpolar character. However, the overwhelming influence of the ionic sulfonate and polar hydroxyl groups dictates the molecule's overall high polarity and solubility in polar media.

The formation of this compound as a bisulfite adduct is key; the reaction of an aldehyde with sodium bisulfite is a classic method for converting less soluble aldehydes into water-soluble crystalline solids, which can often be easily purified.[14]

Experimental Protocol for Quantitative Solubility Determination (Shake-Flask Method)

To provide researchers with a self-validating system for generating precise solubility data, we outline the isothermal shake-flask method, which is considered the "gold standard" for solubility measurement and aligns with OECD Guideline 105.

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is achieved. The concentration of the dissolved compound in the supernatant is then determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).

Workflow Diagram:

G Workflow: Isothermal Shake-Flask Solubility Determination prep 1. Preparation - Select solvent systems (e.g., H₂O, EtOH, MeOH) - Prepare analytical standards - Validate HPLC method prelim 2. Preliminary Test - Estimate solubility range - Determine solid:solvent ratio prep->prelim Define conditions main_exp 3. Main Experiment Setup - Add excess solid to flasks - Add precise solvent volume - Seal flasks prelim->main_exp Inform setup equilibrate 4. Equilibration - Place flasks in shaker bath at constant T (e.g., 25°C) - Agitate for 24-48h main_exp->equilibrate Incubate sample 5. Sampling - Stop agitation, allow solid to settle - Sample supernatant at intervals (e.g., 24h, 47h, 48h) - Immediately filter with 0.22µm syringe filter equilibrate->sample Achieve equilibrium analyze 6. Analysis - Dilute samples as needed - Analyze by validated HPLC method - Quantify against calibration curve sample->analyze Prepare for measurement data 7. Data Evaluation - Compare concentrations from last two samples - If <5% difference, equilibrium is confirmed - Calculate mean solubility (mg/mL or mol/L) analyze->data Generate raw data

Caption: Experimental workflow for determining aqueous solubility.

Methodology:

  • Apparatus and Reagents:

    • Orbital shaker with a thermostatically controlled water bath.

    • Glass flasks with screw caps (e.g., 50 mL Erlenmeyer).

    • Validated analytical balance.

    • Calibrated volumetric flasks and pipettes.

    • Syringe filters (0.22 µm, PTFE or other solvent-compatible material).

    • HPLC system with a suitable detector (e.g., UV-Vis).

    • Sodium 4-chloro-1-hydroxybutane-1-sulfonate (test substance).

    • Solvents of interest (e.g., deionized water, ethanol, methanol).

  • Preliminary Test (Rationale: To optimize the main experiment):

    • Add approximately 100 mg of the test substance to a 10 mL vial.

    • Add the solvent in stepwise portions (e.g., 0.1 mL, then 0.9 mL, then 4 mL x 2) with vigorous vortexing between additions.

    • Visually estimate the solubility to determine the appropriate amount of solid to use in the main experiment to ensure an excess remains.

  • Main Experiment (Self-Validation through Time-Point Analysis):

    • Prepare at least three flasks per solvent system.

    • Add a pre-weighed amount of the test substance to each flask, ensuring it is in excess of the estimated solubility.

    • Pipette a precise volume of the pre-equilibrated solvent into each flask.

    • Securely cap the flasks and place them in the shaker bath set to a constant temperature (e.g., 25 °C ± 0.5 °C).

    • Begin agitation at a rate sufficient to keep the solid suspended.

    • Causality: The system is agitated for an extended period (e.g., 48 hours) to ensure true thermodynamic equilibrium is reached, not just a supersaturated or incompletely dissolved state.

    • After 24 hours, briefly stop agitation, allow the solid to settle (or centrifuge), and withdraw a sample from the supernatant. Immediately filter the sample to remove all undissolved solids.

    • Repeat the sampling process at a later time point, for example, at 48 hours.

    • Trustworthiness: Equilibrium is confirmed when the concentration of two consecutive time-point samples are statistically identical (e.g., within 5% of each other). This demonstrates that the dissolution process is complete.

  • Sample Analysis:

    • Accurately dilute the filtered samples with the mobile phase to fall within the linear range of the HPLC calibration curve.

    • Analyze the samples using a validated, stability-indicating HPLC method.

    • Quantify the concentration against a multi-point calibration curve prepared from a reference standard.

  • Data Reporting:

    • Report the solubility as a mean value with standard deviation from the replicate flasks.

    • Specify the temperature and the solvent system.

    • Units should be clearly stated (e.g., mg/mL, g/L, or mol/L).

Conclusion

References

  • Opulent Pharma. Sodium 4-Chloro-1-hydroxybutanesulfonate. [5]

  • SunSirs. China Sodium 4-chloro-1-hydroxybutane-1-sulfonate - Hangzhou Shuyuan Pharmaceutical Technology Co., Ltd. [8]

  • Santa Cruz Biotechnology. 4-Chloro-1-hydroxy-1-butane sulfonate sodium | CAS 54322-20-2. [9]

  • SRIRAMCHEM. sodium 4-chloro-1-hydroxybutane-1-sulfonate. [6]

  • ChemRadar. Sodium 4-chloro-1-hydroxy-1-butanesulfonate CAS#54322-20-2 | CAS Substance Database. [10]

  • ChemBK. sodium 4-chloro-1-hydroxybutane sulphonate (April 10 2024). [2][12]

  • Ningbo Inno Pharmchem Co.,Ltd. Sodium 4-chloro-1-hydroxybutane-1-sulfonate: Comprehensive Overview and Applications (February 28 2025). [3]

  • ChemicalBook. Sodium 4-chloro-1-hydroxybutanesulfonate | 54322-20-2. [4]

  • Vulcanchem. Sodium 4-chloro-1-hydroxybutane-1-sulfonate - 54322-20-2. [1]

  • PubChem. Sodium 4-chloro-1-hydroxybutane-1-sulfonate | C4H8ClNaO4S | CID 44475816. [11]

  • U.S. Environmental Protection Agency. Sodium 4-chloro-1-hydroxybutane-1-sulfonate - Chemical Details. [13]

  • China Chemical Network. Sodium 4-chloro-1-hydroxybutanesulfonate 54322-20-2. [7]

  • Ekeeda. Action of Sodium Bisulphite on Aldehydes and Ketone. [14]

Sources

Foundational

Synthesis and Application of Sodium 4-Chloro-1-hydroxybutane-1-sulfonate: A Stable Precursor for Indole-Based Therapeutics

Executive Summary & Mechanistic Rationale Sodium 4-chloro-1-hydroxybutane-1-sulfonate (CAS 54322-20-2) is a highly versatile organic intermediate, functioning primarily as the stable bisulfite adduct of 4-chlorobutanal....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Sodium 4-chloro-1-hydroxybutane-1-sulfonate (CAS 54322-20-2) is a highly versatile organic intermediate, functioning primarily as the stable bisulfite adduct of 4-chlorobutanal. With a molecular weight of 210.61 g/mol , this white crystalline powder is highly soluble in water and serves as a critical building block in pharmaceutical manufacturing[1].

The reliance on this specific adduct stems from a fundamental thermodynamic challenge: the severe instability of free 4-chlorobutanal . Lacking steric hindrance, the highly electrophilic carbonyl carbon of 4-chlorobutanal is extremely reactive. At room temperature, the free aldehyde rapidly undergoes intermolecular aldol condensation, trimerization into cyclic acetals, and oxidation to 4-chlorobutyric acid[2]. Consequently, the free aldehyde can only be stored at -2°C for a maximum of 3 to 4 hours[2].

To circumvent this degradation, synthetic chemists employ a bisulfite trapping strategy. By reacting the crude aldehyde with sodium bisulfite ( NaHSO3​ ), the nucleophilic sulfur lone pair attacks the carbonyl carbon, forming an α -hydroxysulfonate salt[3]. This adduct acts as a "latent" aldehyde: it remains completely stable under neutral or basic storage conditions but readily releases the reactive aldehyde in situ when subjected to specific acidic conditions[2][4].

Primary Synthesis Pathway

The industrial and laboratory synthesis of the adduct is a continuous workflow designed to minimize the residence time of the free aldehyde.

  • Ring Opening: Tetrahydrofuran (THF) is cleaved using hydrogen chloride gas in the presence of a zinc chloride ( ZnCl2​ ) catalyst to produce 4-chlorobutanol[2].

  • Oxidation: The alcohol is oxidized to 4-chlorobutanal. Temperature control is critical here to prevent immediate trimerization[2].

  • Bisulfite Trapping: Instead of attempting fractional distillation—which frequently causes thermal degradation[3]—the crude organic phase is vigorously mixed with aqueous sodium bisulfite to precipitate the stable adduct.

SynthesisWorkflow THF Tetrahydrofuran (THF) Starting Material RingOpening HCl / ZnCl2 Ring Opening THF->RingOpening Chlorobutanol 4-Chlorobutanol Intermediate RingOpening->Chlorobutanol Oxidation Oxidation (PCC/Swern) T < 0°C Chlorobutanol->Oxidation Chlorobutanal 4-Chlorobutanal (Highly Unstable) Oxidation->Chlorobutanal Bisulfite NaHSO3 (aq) Nucleophilic Trapping Chlorobutanal->Bisulfite Adduct Sodium 4-chloro-1-hydroxybutane-1-sulfonate (Stable Crystalline Product) Bisulfite->Adduct

Fig 1: Primary synthesis pathway from THF to the stable bisulfite adduct.

Experimental Protocol: A Self-Validating Workflow

This protocol is optimized to bypass the fractional distillation of the unstable free aldehyde, utilizing biphasic phase-transfer principles to drive high-purity crystallization (>97%)[3].

Phase A: Oxidation to 4-Chlorobutanal

  • Charge a reaction vessel with 4-chlorobutanol (1.0 eq) and dichloromethane (DCM). Cool the system to -5°C.

  • Add the oxidizing agent (e.g., Pyridinium chlorochromate, 1.2 eq) portion-wise. Causality Check: The internal temperature must be strictly maintained below 0°C to suppress the exothermic trimerization of the forming aldehyde[2].

  • Stir for 2 hours. Monitor completion via Thin Layer Chromatography (TLC).

  • Filter the reaction mixture through a silica pad to remove chromium salts. The resulting DCM filtrate contains the highly reactive 4-chlorobutanal. Critical step: Do not concentrate the filtrate to dryness, as the absence of solvent will trigger immediate degradation.

Phase B: Bisulfite Adduct Formation

  • Prepare a saturated aqueous solution of sodium bisulfite ( NaHSO3​ ) (1.5 eq) and cool to 5°C.

  • Vigorously stir the aqueous bisulfite solution and add the DCM filtrate containing 4-chlorobutanal dropwise over 30 minutes.

  • Self-Validating Mechanism: As the aldehyde contacts the aqueous interface, it immediately converts to the water-soluble sulfonate[3]. Because the α -hydroxysulfonate salt is insoluble in DCM and reaches saturation in the cold aqueous phase, it precipitates as a white crystalline solid at the interface, driving the reaction forward via Le Chatelier's principle.

  • Stir for an additional 2 hours at room temperature to ensure complete conversion. Yields at this stage typically reach 96%[2].

  • Isolate the precipitate via vacuum filtration, wash with cold ethanol to remove residual organic impurities, and dry under vacuum at 40°C.

Downstream Applications in Drug Development

The primary pharmaceutical utility of Sodium 4-chloro-1-hydroxybutane-1-sulfonate is its role as a latent electrophile in the Fischer Indole Synthesis .

Traditional Fischer indolization using free 4-chlorobutanal is plagued by low yields due to competing side reactions. By utilizing the bisulfite adduct, the aldehyde is slowly released in situ under acidic conditions. This maintains a low steady-state concentration of the aldehyde that perfectly matches the kinetics of hydrazone formation, preventing accumulation and degradation[4]. This exact methodology was utilized by Albinson and co-workers to achieve high yields in the synthesis of Sumatriptan, and later adapted for Avitriptan, a potent 5-HT1D receptor agonist[4].

Furthermore, recent oncological research utilizes this compound to synthesize tetrahydro- β -carboline derivatives. These derivatives act as Kinesin Spindle Protein (KSP) inhibitors, playing a crucial role in regulating microtubule dynamics for targeted cancer therapies[5].

FischerIndole Adduct Bisulfite Adduct (Latent Aldehyde) Acid Acidic Conditions (In situ Aldehyde Release) Adduct->Acid Hydrazine Aryl Hydrazine Substrate Hydrazine->Acid Hydrazone Hydrazone Intermediate Acid->Hydrazone Sigmatropic [3,3]-Sigmatropic Rearrangement Hydrazone->Sigmatropic Indole Indole Derivative (e.g., Triptan Precursor) Sigmatropic->Indole

Fig 2: Fischer indole synthesis utilizing the bisulfite adduct as a latent aldehyde.

Quantitative Data Summaries

Table 1: Stability and Handling Comparison

Property 4-Chlorobutanal (Free Aldehyde) Sodium 4-chloro-1-hydroxybutane-1-sulfonate
Physical State Liquid White Crystalline Solid[1]
Storage Temperature -2°C (Maximum 3-4 hours)[2] Room Temperature (Stable indefinitely)
Primary Degradation Trimerization, Oxidation[2] None under neutral/basic conditions

| Water Solubility | Poor | High[1] |

Table 2: Purification Method Comparison

Method Typical Yield Purity Advantage / Disadvantage
Fractional Distillation 80-95% >95% Prone to thermal degradation; requires high vacuum[3].

| Bisulfite Adduct Formation | 96%[2] | >97%[3] | Highly selective for aldehydes; forms an easily isolable solid[2][3]. |

References

  • [1] Sodium 4-chloro-1-hydroxybutane-1-sulfonate: Comprehensive Overview and Applications. nbinno.com. 1

  • [5] Sodium 4-chloro-1-hydroxybutanesulfonate | 54322-20-2. ChemicalBook.5

  • [3] 4-Chlorobutanal | 6139-84-0. Benchchem. 3

  • [4] An Efficient Fischer Indole Synthesis of Avitriptan, a Potent 5-HT1D Receptor Agonist. ACS Publications. 4

  • [2] Synthesis of Tryptamines by the Fischer Method Using Synthetic Precursors and Latent Forms of Aminobutanal. Sciencemadness.org. 2

Sources

Protocols & Analytical Methods

Method

Protocol for using Sodium 4-chloro-1-hydroxybutane-1-sulfonate as a crosslinking agent

Application Note: Protocol for Using Sodium 4-Chloro-1-hydroxybutane-1-sulfonate (CHBS) as a Heterobifunctional Crosslinking Agent Executive Summary Sodium 4-chloro-1-hydroxybutane-1-sulfonate (CHBS, CAS 54322-20-2) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Protocol for Using Sodium 4-Chloro-1-hydroxybutane-1-sulfonate (CHBS) as a Heterobifunctional Crosslinking Agent

Executive Summary

Sodium 4-chloro-1-hydroxybutane-1-sulfonate (CHBS, CAS 54322-20-2) is a highly versatile, water-soluble compound traditionally utilized as a pharmaceutical intermediate[1]. However, its unique molecular architecture—featuring a terminal alkyl chloride and a masked aldehyde (bisulfite adduct)—makes it an exceptional heterobifunctional crosslinking agent for bioconjugation and polymer modification[2]. This application note provides a self-validating, step-by-step protocol for leveraging CHBS to crosslink thiol-bearing molecules to amine-containing targets, detailing the causality behind buffer selection, pH optimization, and reaction sequencing.

Mechanistic Insights: The Chemistry of CHBS

To successfully utilize CHBS as a crosslinker, one must understand the dual reactivity of its functional groups and the causality governing their activation:

  • The Alkyl Chloride (C4 Position): The terminal chlorine atom acts as an electrophile in S N​ 2 nucleophilic substitution reactions[1]. While it can react with primary amines, it exhibits a vastly superior reaction rate with highly nucleophilic sulfhydryl (-SH) groups at slightly alkaline pH (7.5–8.0).

  • The Masked Aldehyde (C1 Position): Free aliphatic aldehydes are notoriously unstable, prone to oxidation and self-polymerization. CHBS circumvents this by presenting the aldehyde as a sodium bisulfite adduct (an α -hydroxysulfonate), which is a stable, white crystalline powder with a melting point of 170-174°C[1]. In aqueous solutions, particularly upon the introduction of primary amines, the bisulfite group acts as a leaving group, unmasking the aldehyde to form a Schiff base. This transient imine is subsequently reduced to a stable secondary amine using a mild reducing agent like sodium cyanoborohydride (NaCNBH 3​ ).

By exploiting these two distinct reactive sites sequentially, researchers can perform highly controlled, directional crosslinking without the risk of homobifunctional polymerization.

Mandatory Visualization: Reaction Workflow

G A Thiol-Bearing Biomolecule C Thioether Intermediate A->C SN2 Alkylation (pH 8.0) B CHBS Crosslinker (Alkyl Chloride) B->C E Stable Secondary Amine Conjugate C->E Reductive Amination (pH 7.0) D Target Amine + NaCNBH3 D->E

Reaction workflow of CHBS heterobifunctional crosslinking via SN2 alkylation and reductive amination.

Comparative Crosslinker Analysis

To justify the selection of CHBS in experimental design, the following table summarizes its quantitative and qualitative properties relative to standard industry crosslinkers.

FeatureCHBS (Sodium 4-chloro-1-hydroxybutane-1-sulfonate)SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)Glutaraldehyde
Reactivity Thiol / Amine (Heterobifunctional)Amine / Thiol (Heterobifunctional)Amine / Amine (Homobifunctional)
Spacer Length 4 Carbons (approx. 5.0 Å)Cyclohexane + Alkyl (approx. 8.3 Å)5 Carbons (approx. 6.0 Å)
Aqueous Solubility Excellent (due to sodium sulfonate)[2]Poor (requires DMSO/DMF or Sulfo-SMCC variant)Excellent
Reagent Stability High (Masked aldehyde prevents self-polymerization)[1]Moderate (Maleimide hydrolyzes rapidly in water)Low (Polymerizes over time)
Final Linkage Type Thioether and Secondary AmineAmide and ThioetherSecondary Amine (if reduced)

Experimental Protocol: Step-by-Step Methodology

System Design & Causality: This protocol is strictly divided into two sequential phases to prevent cross-reactivity. Phase 1 targets the alkyl chloride via S N​ 2 substitution. Phase 2 targets the masked aldehyde via reductive amination.

Materials Required:

  • Sodium 4-chloro-1-hydroxybutane-1-sulfonate (CHBS, MW: 210.61 g/mol )[3]

  • Thiol-containing biomolecule/polymer (e.g., thiolated PEG or reduced protein)

  • Amine-containing target molecule (e.g., antibody, peptide, or functionalized surface)

  • Reaction Buffer 1: 0.1 M Sodium Phosphate, 0.15 M NaCl, 5 mM EDTA, pH 7.8

  • Reaction Buffer 2: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.0

  • Sodium Cyanoborohydride (NaCNBH 3​ , 5 M stock in 10 mM NaOH)

  • Desalting columns (e.g., Sephadex G-25 or Zeba Spin)

Phase 1: S N​ 2 Alkylation of the Thiol

Causality: The pH is maintained at 7.8 to ensure a significant fraction of the thiol groups are in the highly reactive thiolate anion form (pK a​ ~8.3), maximizing the S N​ 2 attack on the C4 chloride of CHBS. EDTA is strictly included to chelate trace heavy metals that would otherwise catalyze unwanted disulfide bond formation (thiol oxidation).

  • Preparation: Dissolve the thiol-bearing molecule in Reaction Buffer 1 (pH 7.8) to a concentration of 1–5 mg/mL.

  • Activation: Prepare a 100 mM stock of CHBS in ultrapure water immediately before use. Because CHBS is highly hydrophilic[2], no organic co-solvents are required.

  • Reaction: Add a 20-fold molar excess of CHBS to the thiol solution. Mix gently and incubate at room temperature (20–25°C) for 3 hours under continuous agitation.

  • Purification & Validation: Remove unreacted CHBS by passing the mixture through a desalting column pre-equilibrated with Reaction Buffer 2 (pH 7.0).

    • Self-Validation Check: Quantify the remaining free thiols using Ellman's Reagent (DTNB) assay. A successful S N​ 2 reaction will demonstrate >90% depletion of free thiols compared to a pre-reaction baseline.

Phase 2: Reductive Amination of the Target Amine

Causality: The buffer is exchanged to pH 7.0. At this pH, the amine target is sufficiently nucleophilic to drive the equilibrium away from the bisulfite adduct, unmasking the aldehyde and forming a Schiff base. NaCNBH 3​ is specifically chosen over NaBH 4​ because it selectively reduces the Schiff base (imine) without reducing the unreacted aldehyde at neutral pH.

  • Conjugation: Add the amine-containing target molecule to the purified intermediate from Phase 1 at a 1:1 to 1:5 molar ratio, depending on the target's availability and steric hindrance.

  • Reduction: In a certified fume hood, add NaCNBH 3​ to a final concentration of 10–20 mM.

    • Critical Safety Note: NaCNBH 3​ is highly toxic and can release hydrogen cyanide (HCN) gas at low pH; strictly adhere to safety protocols and ensure the reaction pH remains 7.0.

  • Incubation: Incubate the reaction mixture overnight (12–18 hours) at 4°C or for 2–4 hours at room temperature. The extended time ensures a complete equilibrium shift from the bisulfite adduct to the stable secondary amine linkage.

  • Quenching & Final Purification: Quench the reaction by adding 50 mM Tris-HCl (pH 7.5) for 15 minutes. The primary amines in Tris will consume any remaining unreacted aldehyde groups. Purify the final crosslinked conjugate using size-exclusion chromatography (SEC) or dialysis against an appropriate storage buffer (e.g., PBS, pH 7.4).

Critical Parameters & Troubleshooting

  • Buffer Incompatibility: Never use primary amine-containing buffers (e.g., Tris, Glycine) during Phase 1 or the initial stages of Phase 2, as they will competitively react with the unmasked aldehyde.

  • Low Conjugation Yield: If the final yield is low, the bisulfite adduct may not be fully dissociating. This can be driven forward by increasing the target amine concentration or slightly elevating the temperature (up to 37°C) during Phase 2.

  • Precipitation Dynamics: While CHBS itself acts as a stabilizing agent[2], the loss of charge upon neutralizing the amine and thiol may alter the isoelectric point (pI) of the conjugated proteins. Adjusting the salt concentration (NaCl) can mitigate intermediate precipitation.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. "Sodium 4-chloro-1-hydroxybutane-1-sulfonate: Comprehensive Overview and Applications". nbinno.com.
  • CymitQuimica. "CAS 54322-20-2: 1-Butanesulfonic acid, 4-chloro-1-hydroxy-…". cymitquimica.com.
  • National Center for Biotechnology Information. "Sodium 4-chloro-1-hydroxybutane-1-sulfonate | C4H8ClNaO4S | CID 44475816". PubChem Database.

Sources

Application

The Uncharted Potential of Sodium 4-chloro-1-hydroxybutane-1-sulfonate in Advanced Polymer Synthesis: A Guide for Innovators

For Researchers, Scientists, and Drug Development Professionals Introduction: Reimagining a Classic Reagent for Next-Generation Polymers Sodium 4-chloro-1-hydroxybutane-1-sulfonate, a compound often relegated to the role...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Reimagining a Classic Reagent for Next-Generation Polymers

Sodium 4-chloro-1-hydroxybutane-1-sulfonate, a compound often relegated to the role of an intermediate in pharmaceutical and surfactant synthesis, holds untapped potential within the realm of advanced polymer chemistry.[1] While not a conventional monomer in its own right, its unique bifunctional nature—possessing both a reactive alkyl chloride and a hydrophilic sulfonate group—positions it as an ideal precursor for the synthesis of sophisticated zwitterionic monomers. This guide unveils the strategic application of this readily available chemical in the creation of sulfobetaine-based polymers, materials renowned for their exceptional biocompatibility and anti-fouling properties.[2][3][4] We will explore the synthesis of novel polymerizable sulfobetaines, their subsequent controlled polymerization, and the promising applications of the resulting materials in drug delivery and biomedical devices.

The core of this application note is a proposed synthetic pathway to transform sodium 4-chloro-1-hydroxybutane-1-sulfonate into a valuable monomer for the production of polysulfobetaines. These polymers are at the forefront of materials science, offering solutions to challenges like protein adsorption and biofilm formation on medical implants and devices.[3][5][6]

From Intermediate to Monomer: A Proposed Synthetic Pathway

The primary application of sodium 4-chloro-1-hydroxybutane-1-sulfonate in polymer synthesis is its conversion into a polymerizable sulfobetaine monomer. This is achieved through a nucleophilic substitution reaction with a tertiary amine-containing monomer. The tertiary amine displaces the chloride on the butane chain, forming a quaternary ammonium salt and thus a zwitterionic structure.

A critical consideration is the nature of the starting material, which is a sodium bisulfite adduct of 4-chlorobutyraldehyde.[1] This adduct can exist in equilibrium with the free aldehyde, particularly under certain pH conditions.[7][8][9] For the proposed synthesis, the reaction with a tertiary amine is expected to proceed via the alkyl chloride, a reaction well-documented for the synthesis of sulfobetaines from haloalkane sulfonates.[10][11]

Below is a proposed synthetic protocol for a novel sulfobetaine monomer using N,N-dimethylaminoethyl methacrylate (DMAEMA) as the polymerizable amine.

Protocol 1: Synthesis of a Novel Methacrylate-Based Sulfobetaine Monomer

Objective: To synthesize 2-((4-hydroxy-4-sulfonatobutyl)(dimethyl)ammonio)ethyl methacrylate.

Materials:

  • Sodium 4-chloro-1-hydroxybutane-1-sulfonate

  • N,N-Dimethylaminoethyl methacrylate (DMAEMA), inhibitor-free

  • Acetonitrile, anhydrous

  • Inhibitor removal columns

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: Ensure DMAEMA is free of inhibitors by passing it through an inhibitor removal column immediately before use. All glassware should be thoroughly dried.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium 4-chloro-1-hydroxybutane-1-sulfonate (1 equivalent) in 100 mL of anhydrous acetonitrile.

  • Addition of Amine: Under an inert atmosphere, add freshly purified DMAEMA (1.1 equivalents) to the solution dropwise at room temperature with vigorous stirring.

  • Reaction: Heat the reaction mixture to 60-70 °C and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or 1H NMR spectroscopy by observing the disappearance of the DMAEMA starting material.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The zwitterionic monomer product is often insoluble in acetonitrile and will precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration. Wash the solid product with cold acetonitrile or diethyl ether to remove any unreacted starting materials and byproducts.

  • Drying: Dry the purified monomer under vacuum at 40 °C for 24 hours.

  • Characterization: Confirm the structure of the synthesized monomer using 1H NMR, 13C NMR, and Fourier-transform infrared (FTIR) spectroscopy.

Expected Outcome: A white, crystalline solid, which is the novel sulfobetaine monomer.

Polymerization of the Novel Sulfobetaine Monomer

Zwitterionic monomers are readily polymerizable using controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[1][12][13][14] RAFT polymerization allows for precise control over molecular weight and dispersity, leading to well-defined polymer architectures.[15]

Protocol 2: RAFT Polymerization of the Novel Sulfobetaine Monomer

Objective: To synthesize a well-defined polysulfobetaine homopolymer.

Materials:

  • Synthesized sulfobetaine monomer (from Protocol 1)

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) as RAFT agent

  • 4,4′-Azobis(4-cyanovaleric acid) (V-501) as initiator

  • 0.5 M NaCl aqueous solution (or other suitable salt solution)

  • Standard polymerization glassware (Schlenk flask, magnetic stirrer)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a Schlenk flask, dissolve the synthesized sulfobetaine monomer, CPADB (RAFT agent), and V-501 (initiator) in the 0.5 M NaCl aqueous solution. The molar ratio of monomer:RAFT agent:initiator will determine the target molecular weight (e.g., 100:1:0.2).

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 4-24 hours). The polymerization kinetics can be monitored by taking aliquots at different time points and analyzing the monomer conversion by 1H NMR.

  • Termination: Terminate the polymerization by cooling the reaction mixture in an ice bath and exposing it to air.

  • Purification: Purify the polymer by dialysis against deionized water for 48 hours (with frequent water changes) to remove unreacted monomer, initiator fragments, and salt.

  • Isolation: Isolate the pure polymer by lyophilization (freeze-drying).

  • Characterization: Determine the molecular weight (Mn) and dispersity (Đ) of the polymer by gel permeation chromatography (GPC) with an appropriate aqueous eluent. Confirm the polymer structure using 1H NMR.

Table 1: Example Polymerization Parameters and Expected Results

Monomer:RAFT:Initiator RatioTarget DPMn, GPC (kDa)Dispersity (Đ)
50:1:0.250~15-20< 1.3
100:1:0.2100~30-40< 1.3
200:1:0.2200~60-80< 1.4

Note: Actual molecular weights may vary depending on experimental conditions and GPC calibration.

Visualizing the Synthetic and Polymerization Workflow

workflow cluster_synthesis Monomer Synthesis cluster_polymerization RAFT Polymerization start_chem Sodium 4-chloro-1-hydroxybutane-1-sulfonate reaction1 Nucleophilic Substitution (Acetonitrile, 60-70°C) start_chem->reaction1 dmaema DMAEMA dmaema->reaction1 monomer Novel Sulfobetaine Monomer reaction1->monomer reaction2 Aqueous RAFT Polymerization (70°C, Salt Solution) monomer->reaction2 raft_agent RAFT Agent (CPADB) raft_agent->reaction2 initiator Initiator (V-501) initiator->reaction2 polymer Polysulfobetaine reaction2->polymer caption Workflow from Precursor to Polymer

Sources

Method

Step-by-step preparation of Sodium 4-chloro-1-hydroxybutane-1-sulfonate buffer solutions

Protocol and Application Note: Preparation of Sodium 4-Chloro-1-hydroxybutane-1-sulfonate (4-CHBS) Buffer Solutions Executive Summary & Mechanistic Grounding Sodium 4-chloro-1-hydroxybutane-1-sulfonate (4-CHBS, CAS: 5432...

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Author: BenchChem Technical Support Team. Date: April 2026

Protocol and Application Note: Preparation of Sodium 4-Chloro-1-hydroxybutane-1-sulfonate (4-CHBS) Buffer Solutions

Executive Summary & Mechanistic Grounding

Sodium 4-chloro-1-hydroxybutane-1-sulfonate (4-CHBS, CAS: 54322-20-2) is a highly versatile zwitterion-like chemical reagent. Synthesized as the sodium bisulfite adduct of 4-chlorobutyraldehyde, it is widely recognized as a pharmaceutical intermediate for the synthesis of1[1]. Beyond organic synthesis, its stable acid-base properties and high aqueous solubility make it an exceptional specialty buffer for biochemistry and molecular biology, particularly in2[2].

Mechanistically, the buffering capacity of 4-CHBS is derived from the interplay between its hydroxyl group and the strongly acidic sulfonate group. Because it is a bisulfite adduct, the molecule exists in a delicate equilibrium in an aqueous solution. Proper preparation requires strict temperature and pH control to prevent the reverse reaction (dissociation into free aldehyde and bisulfite) or the3[3].

Experimental Workflow

Workflow Start Weigh 4-CHBS Powder (CAS: 54322-20-2) Dissolve Dissolve in 80% Vol ddH2O (Temp < 25°C) Start->Dissolve QC1 Visual Inspection (Clear, Colorless Solution) Dissolve->QC1 pHTitration pH Adjustment (Titrate with 1M NaOH/HCl) QC1->pHTitration Volume Volume Adjustment (q.s. to 100% Vol) pHTitration->Volume Filter Sterile Filtration (0.22 µm PES Membrane) Volume->Filter Store Storage & Validation (4°C, Protect from Light) Filter->Store

Figure 1: Step-by-step workflow for the preparation and sterile filtration of 4-CHBS buffer.

Reagents, Materials, and Equipment

  • Buffer Salt: 4 (Purity ≥ 98%, Molecular Weight: 210.61 g/mol )[4].

  • Solvent: Ultrapure Water (ddH2O, 18.2 MΩ·cm at 25°C).

  • Titrants: 1 M NaOH and 1 M HCl (Analytical grade).

  • Equipment: Calibrated pH meter with a glass electrode, magnetic stirrer, Class A volumetric flasks.

  • Sterilization: 0.22 µm Polyethersulfone (PES) syringe or vacuum filters.

Step-by-Step Preparation Protocol (100 mM Stock Solution, 1 Liter)

Step A: Mass Calculation and Initial Solubilization

  • Action: Weigh exactly 21.06 g of 4-CHBS crystalline powder.

  • Action: Transfer the powder to a clean glass beaker and add 800 mL of ddH2O (80% of the final target volume).

  • Action: Stir magnetically at a moderate speed until the powder is completely dissolved.

  • Causality: Dissolving in 80% of the final volume prevents overshooting the target volume during the pH titration phase. Crucially, the dissolution must be performed at room temperature (< 25°C). Applying heat to accelerate dissolution is strictly prohibited; elevated temperatures can induce thermal degradation and compromise the structural integrity of the 3[3].

Step B: pH Equilibration and Titration

  • Action: Submerge the calibrated pH probe into the stirring solution.

  • Action: Dropwise, add 1 M NaOH or 1 M HCl to titrate the solution to the target pH (typically between 6.5 and 8.0 depending on the specific electrophoretic application).

  • Causality: Dropwise addition is critical. Rapid addition of strong acids or bases creates localized pH extremes that can shift the bisulfite adduct equilibrium, leading to premature dissociation into 5[5]. Constant stirring ensures rapid dissipation of the titrant.

Step C: Volume Adjustment

  • Action: Transfer the pH-adjusted solution into a 1 L Class A volumetric flask.

  • Action: Rinse the original beaker with small aliquots of ddH2O and add the rinses to the flask. Bring the final volume to exactly 1000 mL with ddH2O.

  • Action: Invert the flask 5-10 times to ensure complete homogenization.

Step D: Sterilization and Storage

  • Action: Pass the finalized buffer through a 0.22 µm PES filtration membrane into a sterile, light-protected storage bottle.

  • Causality: Do not autoclave. Although the solid compound has a3[3], aqueous solutions of 4-CHBS are highly susceptible to thermal degradation under high-pressure steam sterilization (121°C). Sterile filtration is the only acceptable method to remove microbial contaminants while preserving chemical stability. Store the final solution at 4°C.

Self-Validating Quality Control (QC)

To ensure the trustworthiness of the prepared buffer, the system must be self-validating. Before using the buffer in sensitive downstream assays, perform a buffering capacity ( β ) verification:

  • Procedure: Extract a 50 mL aliquot of the final 100 mM buffer. Perform a micro-titration by adding 0.1 M HCl in 0.5 mL increments, recording the pH after each addition.

  • Validation Criteria: Plot the titration curve (pH vs. Volume of titrant) and calculate the derivative ( dpH/dV ). A properly formulated 4-CHBS buffer will exhibit a smooth curve with a defined minimum in the dpH/dV plot corresponding to its maximum buffering capacity. If the curve exhibits erratic jumps or lacks a plateau, it indicates that the bisulfite adduct has dissociated during preparation (likely due to thermal or extreme pH shock), and the batch must be discarded.

Quantitative Data: Formulation Matrix

The following table summarizes the quantitative parameters for preparing various standard concentrations of 4-CHBS buffer (Calculated using MW = 210.61 g/mol ).

Target ConcentrationMass of 4-CHBS per 1 LPrimary ApplicationRecommended Sterilization
10 mM 2.11 gCapillary Electrophoresis0.22 µm PES Filtration
50 mM 10.53 gProtein Gel Electrophoresis0.22 µm PES Filtration
100 mM 21.06 gStock Solution / Nucleic Acids0.22 µm PES Filtration
250 mM 52.65 gHigh Ionic Strength Wash Buffer0.22 µm PES Filtration

References

  • NINGBO INNO PHARMCHEM CO.,LTD. "Sodium 4-chloro-1-hydroxybutane-1-sulfonate: Comprehensive Overview and Applications." nbinno.com.
  • LookChem. "Cas 54322-20-2, Sodium 4-chloro-1-hydroxybutanesulfonate." lookchem.com.
  • ChemRadar. "Sodium 4-chloro-1-hydroxy-1-butanesulfonate CAS#54322-20-2 | CAS Substance Database." chemradar.com.
  • ChemicalBook. "Sodium 4-chloro-1-hydroxybutanesulfonate | 54322-20-2." chemicalbook.com.
  • ChemBK. "sodium 4-chloro-1-hydroxybutane-1-sulfonate." chembk.com.
  • ChemicalBook. "54322-20-2(Sodium 4-chloro-1-hydroxybutanesulfonate)." chemicalbook.com.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Sodium 4-chloro-1-hydroxybutane-1-sulfonate

Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals working with Sodium 4-chloro-1-hydroxybutane-1-sulfonate (CAS 54322-20-2).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals working with Sodium 4-chloro-1-hydroxybutane-1-sulfonate (CAS 54322-20-2). This compound is a highly valuable building block, serving prominently as an intermediate in the Fischer indole synthesis of triptan-class pharmaceuticals such as Sumatriptan and Almotriptan[1].

Because its direct precursor, 4-chlorobutanal, is notoriously unstable, trapping it as a stable bisulfite adduct (the sulfonate salt) is a critical synthetic maneuver[2]. Below, you will find a mechanistic workflow, troubleshooting FAQs, quantitative data, and a self-validating protocol to maximize your synthesis yield.

Reaction Workflow

SynthesisWorkflow A 4-Chlorobutanol (Precursor) B Oxidation (PCC/DCM) Temp: 0-20°C A->B Oxidation C 4-Chlorobutanal (Unstable Intermediate) B->C Yields Aldehyde D Saturated NaHSO3 (aq) Vigorous Stirring C->D Immediate Addition E Sodium 4-chloro-1-hydroxybutane-1-sulfonate (Stable Adduct) D->E Nucleophilic Attack

Caption: Optimized biphasic synthesis workflow for Sodium 4-chloro-1-hydroxybutane-1-sulfonate.

Troubleshooting & FAQs

Q1: Why is my overall yield of the bisulfite adduct so low, often accompanied by polymeric impurities? A: The primary cause of low yield is the isolation, concentration, and storage of the free 4-chlorobutanal intermediate. 4-Chlorobutanal is highly unstable and readily undergoes self-polymerization or cyclization (forming hemiacetals or trimeric species) when concentrated[2]. Causality & Solution: Adopt an "in-situ" or telescoped approach. Do not attempt to isolate or heavily purify the 4-chlorobutanal. Instead, simply filter the crude oxidation mixture to remove metal salts and immediately subject the organic filtrate to the aqueous sodium bisulfite solution[3]. This rapid trapping drives the equilibrium toward the stable sulfonate adduct before polymerization can occur.

Q2: How can I optimize the oxidation of 4-chlorobutanol to 4-chlorobutanal to maximize the precursor yield? A: Over-oxidation to 4-chlorobutyric acid or incomplete conversion are common pitfalls. Causality & Solution: Utilize Pyridinium Chlorochromate (PCC) in anhydrous dichloromethane (DCM)[3]. PCC is a mild oxidant that stops at the aldehyde stage. Keep the reaction temperature strictly controlled between 0°C and 20°C. Lower temperatures suppress side reactions and the volatility of the aldehyde, while the anhydrous DCM environment prevents the formation of aldehyde hydrates, which are prone to over-oxidation.

Q3: What are the ideal conditions for the bisulfite addition step to ensure complete conversion? A: The formation of the bisulfite adduct is a reversible nucleophilic addition that occurs at the liquid-liquid interface of a biphasic system (organic solvent and water). Causality & Solution:

  • Reagent Concentration: Use a freshly prepared, fully saturated aqueous solution of sodium bisulfite (NaHSO₃). A high concentration of the bisulfite nucleophile shifts the equilibrium toward the adduct[3].

  • Agitation: Because the reaction is biphasic (DCM/water), vigorous mechanical stirring is absolutely critical. High shear mixing maximizes the interfacial surface area, accelerating the mass transfer of the aldehyde into the aqueous phase where the nucleophilic attack occurs.

Q4: How do I efficiently isolate and purify the final sulfonate salt? A: Sodium 4-chloro-1-hydroxybutane-1-sulfonate is highly water-soluble, making standard organic extraction impossible. Causality & Solution: After the biphasic reaction is complete, separate and discard the organic layer. Wash the aqueous layer with a non-polar solvent (like diethyl ether) to remove unreacted organic impurities. Then, induce precipitation by adding a water-miscible anti-solvent, such as cold ethanol, to the aqueous phase. The sudden drop in the solvent's dielectric constant forces the ionic sulfonate salt to crystallize out of solution.

Diagnostic Logic Tree

TroubleshootingLogic Start Low Yield of Sulfonate Adduct? Q1 Is 4-chlorobutanal isolated? Start->Q1 A1 Yes: Polymerization occurs. Do not isolate. Q1->A1 Yes Q2 Is mixing vigorous? Q1->Q2 No A2 No: Biphasic reaction fails. Increase agitation. Q2->A2 No Q3 Is NaHSO3 freshly saturated? Q2->Q3 Yes A3 No: Equilibrium shifts back. Use fresh saturated solution. Q3->A3 No Success Optimized Yield (>85%) Q3->Success Yes

Caption: Diagnostic logic tree for troubleshooting low yields in bisulfite adduct synthesis.

Quantitative Data: Yield Comparison by Method
Synthesis StrategyAldehyde HandlingBisulfite ConcentrationStirring ConditionAverage Yield (%)Purity (%)
TraditionalIsolated & Stored1.0 eq (Dilute)Moderate45 - 55%< 80%
Semi-OptimizedIn-situ (Crude)1.0 eq (Dilute)Moderate65 - 75%~ 85%
Fully Optimized In-situ (Crude) 1.2 eq (Saturated) Vigorous 85 - 92% > 95%
Self-Validating Experimental Protocol

This protocol utilizes a self-validating system where intermediate checkpoints ensure the reaction is proceeding correctly before advancing to the next step.

Phase 1: Synthesis of Crude 4-Chlorobutanal

  • Setup: In a flame-dried flask under nitrogen, suspend 1.1 equivalents of Pyridinium Chlorochromate (PCC) in anhydrous Dichloromethane (DCM) (approx. 10 mL per gram of alcohol)[3].

  • Addition: Cool the suspension to 0-5°C using an ice bath. Add 1.0 equivalent of 4-chlorobutanol dropwise over 15 minutes to control the exotherm.

  • Reaction: Remove the ice bath and stir at room temperature for 1.5 to 2 hours.

    • Self-Validation Checkpoint: Perform TLC (Hexane/Ethyl Acetate 4:1). The reaction is complete when the 4-chlorobutanol spot completely disappears.

  • Filtration: Filter the dark reaction mixture through a short pad of silica gel or alumina to remove the black chromium salts. Wash the pad with a small volume of DCM. Crucial: Do not concentrate the filtrate to dryness.

Phase 2: In-Situ Bisulfite Adduct Formation 5. Preparation: In a separate vessel, prepare a freshly saturated aqueous solution of Sodium Bisulfite (NaHSO₃, 1.2 equivalents)[3]. 6. Biphasic Reaction: Transfer the crude 4-chlorobutanal/DCM filtrate directly into the aqueous bisulfite solution. 7. Agitation: Stir the biphasic mixture vigorously (using a high-speed mechanical stirrer or a large magnetic stir bar) at 10-15°C for 3 hours.

  • Self-Validation Checkpoint: The organic layer should show the disappearance of the aldehyde via TLC, confirming successful mass transfer and nucleophilic addition.

Phase 3: Isolation and Purification 8. Separation: Transfer the mixture to a separatory funnel. Separate the layers. Retain the aqueous layer (which contains the product) and discard the DCM layer. 9. Washing: Wash the aqueous layer with diethyl ether (2 x 20 mL) to extract any residual non-polar impurities. 10. Precipitation: Transfer the aqueous layer to an Erlenmeyer flask. Slowly add cold absolute ethanol (approx. 2-3 times the aqueous volume) while stirring until a white crystalline precipitate forms. 11. Collection: Filter the precipitate under vacuum. Wash the filter cake with ice-cold ethanol, followed by cold diethyl ether to facilitate rapid drying. 12. Drying: Dry the white solid under high vacuum at room temperature.

  • Self-Validation Checkpoint: Determine the melting point. Pure Sodium 4-chloro-1-hydroxybutane-1-sulfonate exhibits a melting point of 170-174°C[4].
References
  • Title: Sodium 4-chloro-1-hydroxybutane-1-sulfonate: Comprehensive Overview and Applications Source: nbinno.com URL: 4

  • Title: Identification of Unknown Impurity by Advanced Spectroscopy Techniques in the Sumatriptan Base Which Degraded into Sumatriptan I Source: derpharmachemica.com URL: 1

  • Title: SYNTHESIS OF TRYPTAMINES BY THE FISCHER METHOD USING SYNTHETIC PRECURSORS AND LATENT FORMS OF AMINO Source: sciencemadness.org URL: 2

  • Title: 4-Chlorobutanal | 6139-84-0 Source: benchchem.com URL: 3

Sources

Optimization

Technical Support Center: Sodium 4-chloro-1-hydroxybutane-1-sulfonate Precipitation Troubleshooting

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex precipitation and solubility behaviors of Sodium 4-chloro-1-hydroxybutane-1-sulfonate (CAS No.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex precipitation and solubility behaviors of Sodium 4-chloro-1-hydroxybutane-1-sulfonate (CAS No. 54322-20-2)[1][2]. This compound is the sodium bisulfite adduct of 4-chlorobutanal, widely utilized as a stable intermediate in the synthesis of pharmaceuticals, including tetrahydro-β-carboline derivatives and sumatriptan analogs[3][4].

Because bisulfite adducts are amphiphilic—possessing a hydrophobic aliphatic tail and a highly polar sulfonate headgroup—their precipitation thermodynamics are highly sensitive to solvent polarity, pH, and temperature[5]. This guide provides mechanistic troubleshooting, validated protocols, and empirical data to ensure robust experimental outcomes.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why is my adduct failing to precipitate during the reaction of 4-chlorobutanal with sodium bisulfite?

Causality & Insight: Failure to precipitate usually stems from an excessively high dielectric constant in your solvent system. Sodium 4-chloro-1-hydroxybutane-1-sulfonate is highly soluble in water due to its ionic nature[6]. If the water content in your biphasic or mixed solvent system exceeds the critical threshold, the adduct remains solvated. Resolution: Transition to a controlled ternary solvent system. A proven ratio is Ethyl Acetate:Ethanol:Water at 5:3:1 (v/v/v)[7]. The ethanol acts as a phase-transfer bridge between the aqueous bisulfite and the organic aldehyde, while the high ethyl acetate concentration forces the supersaturation and subsequent precipitation of the formed adduct.

Q2: I am observing premature precipitation, but NMR shows it is mostly unreacted sodium metabisulfite. How do I differentiate and fix this?

Causality & Insight: Sodium bisulfite ( NaHSO3​ ) and sodium metabisulfite ( Na2​S2​O5​ ) have negligible solubility in neat organic solvents. If added too rapidly to an organic-heavy mixture without sufficient aqueous solvation, the inorganic salt crashes out before the nucleophilic addition to the aldehyde carbonyl can occur. Resolution: Implement a self-validating addition protocol. Dissolve the sodium bisulfite entirely in the minimal required volume of water before dropwise addition to the aldehyde/organic mixture[8]. Maintain the reaction at 40 °C to increase the kinetic rate of adduct formation before any localized supersaturation of inorganic salts occurs[7].

Q3: During the regeneration of 4-chlorobutanal from the adduct, my product is contaminated with a white precipitate. What is it?

Causality & Insight: If you are using traditional aqueous base/acid regeneration, you risk extreme pH-driven side reactions (e.g., ester hydrolysis or aldol condensation)[5][7]. If you are using the advanced nonaqueous regeneration method with Chlorotrimethylsilane (TMS-Cl) in acetonitrile, the white precipitate is Sodium Chloride (NaCl) [5]. The TMS-Cl irreversibly reacts with the sulfonate oxygen, forming volatile hexamethyldisiloxane and SO2​ , while NaCl crashes out due to its insolubility in acetonitrile[7]. Resolution: This precipitation is intentional and drives the reaction forward via Le Chatelier's principle. Simply filter the reaction mixture through a Celite pad under an inert atmosphere to remove the NaCl and isolate your pure aldehyde[7].

Part 2: Quantitative Data & Solvent Profiles

To facilitate rapid solvent selection, the following table summarizes the solubility and precipitation behaviors of the adduct and its precursors.

Solvent SystemAdduct SolubilityPrecursor (Aldehyde) SolubilityPrecursor (Bisulfite) SolubilityRecommended Use
100% Water Very High (>100 mg/mL)LowVery HighStock solution preparation; avoid for isolation.
100% Ethyl Acetate Very Low (<1 mg/mL)Very HighInsolubleAnti-solvent for adduct precipitation.
100% Acetonitrile Suspension/InsolubleHighInsolubleNonaqueous regeneration with TMS-Cl.
EtOAc:EtOH:H2O (5:3:1) Moderate (Temperature dependent)HighHighOptimal for Adduct Formation & Crystallization.

Part 3: Self-Validating Experimental Protocols

Protocol A: Controlled Precipitation of Sodium 4-chloro-1-hydroxybutane-1-sulfonate

This protocol ensures complete conversion and clean precipitation without inorganic contamination.

  • Preparation: In a round-bottom flask under nitrogen, dissolve 1.0 equivalent of 4-chlorobutanal in Ethyl Acetate and Ethanol (ratio 5:3 by volume)[7].

  • Aqueous Addition: Dissolve 0.95 equivalents of Sodium Bisulfite in the minimal amount of deionized water (1 part by volume relative to the solvent system)[7].

  • Reaction: Add the aqueous bisulfite solution dropwise to the organic mixture while stirring vigorously at 40 °C[7].

  • Validation Check: The mixture should initially become homogeneous. If inorganic salts crash out immediately, slightly increase the water ratio by 0.1 volumes.

  • Crystallization: Stir for 2-3 hours. Cool the mixture slowly to 0-5 °C. The amphiphilic adduct will selectively precipitate as a white crystalline solid[7].

  • Isolation: Filter the solid, wash with cold Ethyl Acetate to remove unreacted aldehyde, and dry under a vacuum.

Protocol B: Nonaqueous Regeneration of 4-Chlorobutanal

Utilizing the Kjell et al. method to prevent aqueous degradation[5].

  • Suspension: Suspend the isolated Sodium 4-chloro-1-hydroxybutane-1-sulfonate in anhydrous Acetonitrile under a nitrogen atmosphere[5][7].

  • Reagent Addition: Add 2.0 equivalents of Chlorotrimethylsilane (TMS-Cl) via syringe[7].

  • Thermal Activation: Heat the mixture to 50 °C. The reaction is self-indicating; as the adduct is consumed, a fine white precipitate of NaCl will form[5][7].

  • Isolation: Cool to room temperature, filter off the NaCl precipitate, and concentrate the filtrate in vacuo to yield the pure 4-chlorobutanal[7].

Part 4: Mechanistic Workflow Visualization

The following diagram illustrates the phase-dependent equilibrium and precipitation logic for the formation and nonaqueous regeneration of the bisulfite adduct.

BisulfiteAdductWorkflow Aldehyde 4-Chlorobutanal (Organic Soluble) SolventSystem Ternary Solvent System EtOAc:EtOH:H2O (5:3:1) 40°C Aldehyde->SolventSystem Bisulfite Sodium Bisulfite (NaHSO3) (Water Soluble) Bisulfite->SolventSystem Adduct Sodium 4-chloro-1-hydroxybutane-1-sulfonate (Amphiphilic Adduct) SolventSystem->Adduct Nucleophilic Addition Cooling Cool to 0-5°C (Supersaturation) Adduct->Cooling Precipitate Crystalline Adduct (Precipitate) Cooling->Precipitate Selective Crystallization Regen Nonaqueous Regeneration TMS-Cl in Acetonitrile (50°C) Precipitate->Regen PureAldehyde Pure 4-Chlorobutanal (Recovered) Regen->PureAldehyde Irreversible Cleavage Byproducts NaCl (Precipitate) + TMS-O-TMS + SO2 (Gas) Regen->Byproducts Byproduct Formation

Caption: Mechanistic workflow detailing the phase-directed precipitation of the adduct and its nonaqueous regeneration.

References

  • PubChem. "Sodium 4-chloro-1-hydroxybutane-1-sulfonate | C4H8ClNaO4S | CID 44475816." National Institutes of Health. Available at:[Link]

  • ChemRadar. "Sodium 4-chloro-1-hydroxy-1-butanesulfonate CAS#54322-20-2 | CAS Substance Database." Available at: [Link]

  • Kjell, D. P., Slattery, B. J., & Semo, M. J. "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts." J. Org. Chem., 1999, 64, 5722-5724. Organic Chemistry Portal. Available at: [Link]

  • The Royal Society of Chemistry. "Fatty Aldehyde Bisulfite Adducts as a Purification Handle in Ionizable Lipid Synthesis." Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Handling and Storage of Sodium 4-chloro-1-hydroxybutane-1-sulfonate

Welcome to the Application Scientist Support Center. As drug development professionals and synthetic chemists, you rely on Sodium 4-chloro-1-hydroxybutane-1-sulfonate (CID 44475816) as a critical intermediate, particular...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. As drug development professionals and synthetic chemists, you rely on Sodium 4-chloro-1-hydroxybutane-1-sulfonate (CID 44475816) as a critical intermediate, particularly in the synthesis of tetrahydro-β-carboline derivatives and KSP inhibitors[1][2].

However, a recurring issue we see in the field is the erratic downstream performance of this compound due to insidious hydrolysis and degradation during storage. This guide is engineered to explain the chemical causality behind these failures and provide a self-validating framework to ensure absolute batch integrity.

Troubleshooting & FAQs: Understanding the Degradation Causality

Q1: Why does my stored batch smell strongly of sulfur dioxide and pungent aldehyde after a few months? A: This odor is the primary macroscopic indicator of bisulfite adduct dissociation. Sodium 4-chloro-1-hydroxybutane-1-sulfonate is not a static molecule; it is a bisulfite adduct formed via a reversible nucleophilic addition[3]. While generally bench-stable under perfectly dry conditions[4], ambient moisture acts as a "micro-solvent" in the solid state. This moisture shifts the chemical equilibrium backward, liberating 4-chlorobutanal and sodium bisulfite. The bisulfite subsequently degrades into sulfur dioxide gas (the sulfur smell), while the free 4-chlorobutanal provides the pungent aldehyde odor.

Q2: Can I store this compound in an aqueous stock solution for convenience? A: Absolutely not. Storing this compound in water triggers a rapid, irreversible degradation cascade. In an aqueous environment, the equilibrium heavily favors dissociation into the free aldehyde[5]. Once 4-chlorobutanal is liberated, the primary alkyl chloride becomes highly susceptible to nucleophilic attack. The molecule will undergo rapid intramolecular cyclization to form tetrahydrofuran (THF) derivatives, permanently consuming the active aldehyde and releasing hydrochloric acid.

Q3: How does pH affect the stability of the bisulfite adduct during experimental handling? A: Bisulfite adducts are exceptionally sensitive to alkaline conditions. Exposure to a base (pH > 7.0) rapidly deprotonates the hydroxyl group of the adduct, triggering an immediate elimination reaction that expels the sulfite leaving group and regenerates the free aldehyde[6]. Conversely, extreme acidic conditions protonate the sulfonate, forcing the release of SO₂ gas[5]. If an aqueous solution is required for an immediate assay, it must be prepared fresh and strictly buffered to a slightly acidic pH (pH 4.0–5.5).

Degradation Pathways & Prevention Logic

Degradation_Mechanism Start Sodium 4-chloro-1-hydroxybutane-1-sulfonate Moisture Ambient Moisture Start->Moisture Improper Storage Base Alkaline Exposure (pH > 7) Start->Base Basic Conditions Storage Desiccated Cryo-Storage Start->Storage Optimal Handling Equilibrium Reversible Dissociation Moisture->Equilibrium Aldehyde 4-Chlorobutanal + NaHSO3 Equilibrium->Aldehyde Forward Reaction Cyclization Intramolecular Cyclization Aldehyde->Cyclization Internal Attack Hydrolysis Intermolecular Hydrolysis Aldehyde->Hydrolysis H2O Attack Base->Equilibrium Rapid Cleavage

Pathways of Sodium 4-chloro-1-hydroxybutane-1-sulfonate degradation & storage prevention.

Quantitative Degradation Parameters

To effectively design a storage protocol, we must understand the quantitative limits of the compound's stability.

Table 1: Degradation Triggers and Kinetic Interventions

Degradation PathwayTrigger ConditionKinetic EffectPrevention Strategy
Adduct Dissociation Moisture > 0.5% w/wShifts equilibrium to free aldehydeStore with active desiccant under Argon
Base-Catalyzed Cleavage pH > 7.0Rapid elimination of sulfiteMaintain pH 4.0 - 5.5 in transient solutions
Intramolecular Cyclization Free aldehyde + H₂OIrreversible loss of active compoundKeep frozen at -20°C to arrest kinetics
Photo-oxidation UV/Vis Light exposureRadical generation at C-Cl bondUtilize amber glass vials exclusively

Self-Validating Storage Protocol

To guarantee that your reagent remains viable, do not rely on passive storage. Implement the following self-validating workflow, which incorporates built-in quality control checks to prove the system's integrity.

Step 1: Baseline Validation (Pre-Storage QC) Before committing a bulk batch to storage, verify its baseline purity using ¹H-NMR in D₂O.

  • Causality: The intact bisulfite adduct displays a distinct methine proton signal (CH-OH) near 4.5 ppm. If the batch is already compromised, you will observe the free aldehyde proton (CHO) at ~9.7 ppm.

  • Validation Metric: If the 9.7 ppm peak integrates to >2% relative to the 4.5 ppm peak, the batch is already hydrolyzed and must be discarded or recrystallized.

Step 2: Anhydrous Aliquoting Transfer the validated bulk powder into pre-dried, amber glass vials within a glove box purged with Argon (H₂O < 1 ppm, O₂ < 1 ppm).

  • Causality: Amber glass prevents photo-induced radical reactions at the alkyl chloride tail, while Argon displaces atmospheric moisture that acts as a dissociation micro-solvent.

Step 3: Dual-Barrier Sealing & Mass Profiling Seal the vials with PTFE-lined caps and wrap the exterior with Parafilm.

  • Validation Metric:Weigh the sealed vial on an analytical balance and record the exact mass on the label. This is your primary validation tool for future use.

Step 4: Cryogenic Storage Store the sealed vials in a desiccator cabinet housed within a -20°C freezer.

  • Causality: The low temperature kinetically freezes the dissociation equilibrium, preventing the forward reaction even if trace moisture is present[4].

Step 5: Desiccated Thawing (Critical Recovery Step) When retrieving an aliquot, remove the vial from the freezer and place it immediately into a room-temperature vacuum desiccator for at least 2 hours before opening.

  • Causality: Opening a cold vial instantly condenses atmospheric moisture onto the powder, triggering immediate hydrolysis.

  • Validation Metric:Re-weigh the vial before opening. If the mass has increased by >0.1% compared to the label from Step 3, moisture condensation has occurred, and the anhydrous integrity of the system has failed.

References

  • [1] LookChem. "Cas 54322-20-2, Sodium 4-chloro-1-hydroxybutanesulfonate." LookChem Chemical Database. URL:[Link]

  • [2] PubChem. "Sodium 4-chloro-1-hydroxybutane-1-sulfonate | C4H8ClNaO4S | CID 44475816." National Institutes of Health. URL:[Link]

  • [4] The Journal of Organic Chemistry. "Direct Reductive Amination of Aldehyde Bisulfite Adducts Induced by 2-Picoline Borane: Application to the Synthesis of a DPP-IV Inhibitor." ACS Publications. URL:[Link]

  • [3] MDPI. "Aldehyde Accumulation in Aged Alcoholic Beer: Addressing Acetaldehyde Impacts on Upper Aerodigestive Tract Cancer Risks." Beverages. URL:[Link]

Sources

Optimization

Technical Support Center: Minimizing Impurities in Sodium 4-chloro-1-hydroxybutane-1-sulfonate (CHBS) Crystallization

Welcome to the CHBS Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals dealing with the complex isolation of Sodium...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the CHBS Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals dealing with the complex isolation of Sodium 4-chloro-1-hydroxybutane-1-sulfonate (CAS: 54322-20-2) .

CHBS is characterized by a specific molecular architecture containing a sulfonate group attached to a butanol backbone with strategic functional group positioning[1]. It serves as a critical intermediate in the synthesis of triptan-class APIs (e.g., Sumatriptan, Almotriptan) and tetrahydro-β-carboline derivatives[2]. Because CHBS reacts directly with aryl hydrazines during downstream Fischer indole synthesis, any impurities carried over from crystallization will generate structurally identical API analogues that are nearly impossible to purge.

This guide provides causality-driven troubleshooting, rational solvent selection data, and a self-validating crystallization protocol to ensure >99% purity of your CHBS intermediate.

Mechanistic Pathway: Where Do Impurities Originate?

To eliminate impurities, we must first understand their thermodynamic and kinetic origins. The synthesis of CHBS involves the nucleophilic addition of sodium bisulfite to 4-chlorobutyraldehyde. However, competing side reactions and physical co-precipitation events frequently compromise the final crystal lattice.

ImpurityMechanisms A 4-Chlorobutyraldehyde C Target: CHBS API Intermediate A->C Nucleophilic Addition (10-15°C) Imp2 Impurity: Aldol Dimers (Self-Condensation) A->Imp2 Base Catalysis / Heat B Sodium Bisulfite (NaHSO3) B->C Imp3 Impurity: Inorganic Salts (Na2SO4 / Excess NaHSO3) B->Imp3 Oxidation / Co-precipitation Imp1 Impurity: 4-Hydroxy Adduct (Hydrolysis Product) C->Imp1 Hydrolysis (T > 40°C) Cl- Substitution

Fig 1: Mechanistic pathways of CHBS formation and associated impurity generation.

Troubleshooting Guides & FAQs: Solving Common Crystallization Failures

Q1: Why does my CHBS product contain high levels of inorganic salts (e.g., sodium sulfate), and how can I eliminate them? Causality: Sodium bisulfite is susceptible to air oxidation, forming sodium sulfate. Both sodium bisulfite and sodium sulfate have near-zero solubility in organic anti-solvents like absolute ethanol. When ethanol is added to the aqueous reaction mixture to precipitate CHBS, these inorganic salts co-precipitate immediately, contaminating the crystal lattice and throwing off the stoichiometry for downstream reactions. Solution: Implement a "Polish Filtration" step prior to anti-solvent addition. Concentrate the aqueous mixture under vacuum until it is near saturation. At this point, the less soluble inorganic salts will begin to crash out while the highly water-soluble CHBS remains in solution. Filter the aqueous concentrate to remove the inorganics, then proceed with the ethanol anti-solvent addition.

Q2: HPLC analysis reveals a significant 4-hydroxybutyraldehyde bisulfite adduct impurity. What is the mechanism of its formation, and how do I prevent it? Causality: The primary alkyl chloride on the butane backbone is highly susceptible to nucleophilic substitution (hydrolysis) by water or hydroxide ions. This degradation is accelerated by elevated temperatures (T > 40°C) and alkaline pH. If this hydrolysis impurity carries over, it will form a 4-hydroxy triptan analogue during downstream Fischer indole synthesis, which is notoriously difficult to separate from the final API[3]. Solution: Maintain strict temperature control (<40°C) during the vacuum concentration step. Ensure the pH of the aqueous bisulfite solution remains slightly acidic (pH 4.5–5.5) during adduct formation. Never expose the CHBS intermediate to basic conditions during processing.

Q3: My final crystals have a yellowish tint and show broad, non-polar peaks on the HPLC chromatogram. What causes this discoloration? Causality: A yellowish tint is the hallmark of aldol condensation products. Unreacted 4-chlorobutyraldehyde can undergo self-condensation (aldol addition followed by dehydration) to form dimeric and polymeric colored impurities. Furthermore, unreacted aldehyde can carry over and react with downstream intermediates, significantly reducing overall API yield[4]. Solution: Ensure a slight stoichiometric excess of sodium bisulfite (1.05 eq) to drive adduct formation to completion. More importantly, introduce an organic extraction step (using MTBE) on the aqueous reaction mixture before crystallization. The aqueous layer retains the CHBS salt, while the organic layer efficiently extracts unreacted aldehyde and non-polar aldol dimers.

Rational Solvent Selection & Impurity Profiling

To design a self-validating crystallization protocol, we must exploit the differential solubility of the target compound and its impurities. The tables below summarize the quantitative profiling and solubility matrices required for rational solvent selection.

Table 1: Critical Impurity Profile in CHBS Crystallization

Impurity TypeChemical OriginImpact on Downstream API SynthesisAnalytical Detection
Inorganic Salts Excess NaHSO3, Oxidation to Na2SO4Lowers active assay; interferes with stoichiometry in Fischer indole synthesis.ROI (Residue on Ignition), Ion Chromatography
4-Hydroxy Adduct Hydrolysis of primary chlorideForms 4-hydroxy triptan analogues; extremely difficult to purge in final API.LC-MS, HPLC (Polar region)
Aldol Polymers Self-condensation of 4-chlorobutyraldehydeCauses discoloration; consumes hydrazine precursors, reducing yield.Visual (Yellowing), HPLC (Broad non-polar peaks)

Table 2: Solubility Matrix for Rational Solvent Selection

CompoundWaterEthanol (Cold)MTBE (Methyl tert-butyl ether)
CHBS (Target API Intermediate) Highly SolubleInsolubleInsoluble
NaHSO3 / Na2SO4 (Inorganics) SolubleInsolubleInsoluble
4-Chlorobutyraldehyde (Precursor) Slightly SolubleSolubleHighly Soluble
Aldol Dimers (Polymeric Impurity) InsolubleSolubleHighly Soluble
Self-Validating Crystallization Protocol

The following methodology utilizes an anti-solvent crystallization approach. It is designed as a self-validating system : each step inherently verifies the success of the previous one, ensuring that errors are caught before the final isolation.

CrystallizationWorkflow S1 Aqueous Reaction Mixture (CHBS + Impurities) S2 MTBE Extraction (Removes Aldol/Unreacted) S1->S2 S3 Vacuum Concentration (T < 40°C) S2->S3 S4 Polish Filtration (Removes Inorganics) S3->S4 S5 Ethanol Anti-Solvent Addition & Cooling S4->S5 S6 Pure CHBS Crystals (>99% Purity) S5->S6

Fig 2: Self-validating anti-solvent crystallization workflow for high-purity CHBS.

Step 1: Adduct Formation

  • Action: Dissolve 1.05 equivalents of Sodium Bisulfite in deionized water. Cool the solution to 10–15°C. Slowly add 1.0 equivalent of 4-chlorobutyraldehyde while maintaining vigorous stirring.

  • Causality: Maintaining a low temperature prevents thermal degradation and suppresses the base-catalyzed formation of aldol dimers.

Step 2: Organic Extraction (Impurity Purge)

  • Action: Add MTBE (equal volume to the aqueous phase) to the reaction mixture. Stir for 15 minutes, allow phases to separate, and discard the upper organic layer. Repeat this wash twice.

  • Causality: MTBE selectively extracts unreacted 4-chlorobutyraldehyde and non-polar aldol polymers, preventing them from acting as nucleation inhibitors during crystallization.

  • Self-Validation: The absence of a yellow tint in the remaining aqueous layer confirms the successful removal of aldol polymers.

Step 3: Aqueous Concentration

  • Action: Concentrate the aqueous phase under reduced pressure (vacuum) at a maximum water bath temperature of 35°C until the volume is reduced by approximately 50%.

  • Causality: Keeping the temperature strictly below 40°C prevents the hydrolysis of the primary chloride into the 4-hydroxy impurity.

Step 4: Polish Filtration (Inorganic Purge)

  • Action: Once slight turbidity (inorganic salt precipitation) is observed in the concentrated aqueous layer, filter the mixture through a 0.45 µm PTFE membrane.

  • Causality: This removes insoluble sodium sulfate and excess sodium bisulfite before they can co-precipitate with the product.

  • Self-Validation: A perfectly clear filtrate confirms the removal of insoluble inorganic contaminants.

Step 5: Anti-Solvent Crystallization

  • Action: Transfer the clear aqueous filtrate to a crystallization vessel. Slowly add 3 to 4 volumes of absolute ethanol dropwise at room temperature. Cool the suspension to 0–5°C and age for 2 hours.

  • Causality: Ethanol acts as an anti-solvent, drastically reducing the dielectric constant of the medium and forcing the highly polar CHBS salt to crystallize while keeping any trace organic impurities dissolved.

Step 6: Isolation and Drying

  • Action: Filter the resulting white crystals. Wash the filter cake with cold absolute ethanol to displace any residual water. Dry under vacuum at 35°C until constant weight is achieved.

References
  • Title: Sodium 4-chloro-1-hydroxybutane-1-sulfonate | C4H8ClNaO4S | CID 44475816 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: Identification of Unknown Impurity by Advanced Spectroscopy Techniques in the Sumatriptan Base Which Degraded into Sumatriptan I Source: Der Pharma Chemica URL: [Link]

  • Title: METHOD FOR THE PREPARATION OF HIGH PURITY ALMOTRIPTAN (Patent EP2158197) Source: European Patent Office (EPO) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Mechanistic Divergence &amp; Application Guide: Sodium 4-chloro-1-hydroxybutane-1-sulfonate vs. Sodium 3-chloro-2-hydroxypropanesulfonate

As a Senior Application Scientist, navigating the selection of sulfonated alkylating agents requires a deep understanding of structural isomerism and its impact on reaction trajectories. While Sodium 4-chloro-1-hydroxybu...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, navigating the selection of sulfonated alkylating agents requires a deep understanding of structural isomerism and its impact on reaction trajectories. While Sodium 4-chloro-1-hydroxybutane-1-sulfonate (CHBS-Na) and Sodium 3-chloro-2-hydroxypropanesulfonate (CHPS-Na) share similar elemental compositions as chlorinated hydroxy sulfonates, their functional group placement dictates entirely different mechanistic roles.

This guide objectively compares these two reagents, detailing the causality behind their reactivity profiles and providing self-validating experimental protocols for advanced synthesis.

Structural Causality & Mechanistic Pathways

The fundamental divergence between these two compounds lies in the relative positioning of their hydroxyl, chloro, and sulfonate groups, which dictates their reactive intermediates.

CHPS-Na (CAS 126-83-0): The Epoxide Generator CHPS-Na is a β-hydroxy alkyl chloride. Under alkaline conditions (pH 8–10), the secondary hydroxyl group is deprotonated. This triggers a rapid intramolecular nucleophilic substitution, ejecting the adjacent primary chloride to form a highly reactive 2,3-epoxypropanesulfonate intermediate[1]. This epoxide is highly susceptible to nucleophilic attack by tertiary amines, making CHPS-Na a premier alkylating agent for the synthesis of zwitterionic surfactants (such as CHAPS and biobased betaines) and for polymer modification[1][2].

CHBS-Na (CAS 54322-20-2): The Masked Aldehyde In contrast, CHBS-Na is an α-hydroxy sulfonate. It functions not as an epoxide precursor, but as the stable bisulfite adduct of 4-chlorobutanal[3]. Free 4-chlorobutanal is highly unstable, volatile, and prone to polymerization. By utilizing CHBS-Na, chemists gain a stable, crystalline reservoir that slowly releases the electrophilic aldehyde in aqueous equilibrium[3]. This allows for controlled condensation reactions (e.g., imine formation) followed by intramolecular alkylation at the primary chloride. This dual-reactivity makes CHBS-Na indispensable in complex API synthesis, particularly for constructing polycyclic frameworks like antiviral compounds and tetrahydro-β-carboline antitumor derivatives[3][4].

MechanisticPathways cluster_CHPS CHPS-Na: Epoxide-Mediated Alkylation cluster_CHBS CHBS-Na: Masked Aldehyde Condensation CHPS CHPS-Na (CAS 126-83-0) Epoxide 2,3-Epoxypropanesulfonate (Reactive Intermediate) CHPS->Epoxide Base (pH 8-10) - HCl Zwitterion Zwitterionic Surfactant Epoxide->Zwitterion Nucleophile Ring Opening CHBS CHBS-Na (CAS 54322-20-2) Aldehyde 4-Chlorobutanal (Reactive Intermediate) CHBS->Aldehyde Aqueous Eq. - NaHSO3 API API Intermediate (e.g., β-Carbolines) Aldehyde->API Nucleophile Condensation

Divergent reactivity pathways of CHPS-Na (epoxide formation) and CHBS-Na (aldehyde unmasking).

Quantitative Performance & Physicochemical Data

The following table summarizes the divergent properties that dictate the experimental handling of these two reagents.

PropertySodium 4-chloro-1-hydroxybutane-1-sulfonate (CHBS-Na)Sodium 3-chloro-2-hydroxypropanesulfonate (CHPS-Na)
CAS Number 54322-20-2126-83-0
Molecular Formula C₄H₈ClNaO₄SC₃H₆ClNaO₄S
Molecular Weight 210.61 g/mol [3]196.58 g/mol [1]
Structural Motif α-hydroxy sulfonate (Bisulfite adduct)β-hydroxy alkyl chloride
Reactive Intermediate 4-Chlorobutanal (Electrophilic carbonyl)2,3-Epoxypropanesulfonate (Electrophilic epoxide)
Activation Trigger Aqueous equilibrium / Mild acid-baseAlkaline conditions (pH 8–10)
Melting Point 170–174 °C[3]Decomposes before melting
Primary Application API synthesis (e.g., Indole derivatives)[4]Zwitterionic surfactants, polymer modification[1]

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, where physical or chemical changes inherently confirm the success of the mechanistic steps.

Protocol A: Synthesis of Zwitterionic Surfactants via CHPS-Na Alkylation

Based on the synthesis of highly ion-tolerant biobased zwitterionic surfactants[2].

  • Preparation: Dissolve the tertiary amine precursor (e.g., BOPA) and CHPS-Na in a 1:1.2 molar ratio using an ethanol-water (7:3 v/v) solvent system[2].

    • Causality: The mixed solvent system is critical; ethanol solubilizes the lipophilic fatty amine, while water is required to dissolve the highly polar CHPS-Na salt.

  • Activation: Add Sodium Carbonate ( Na2​CO3​ ) at 1.0 equivalent relative to the amine[2].

    • Causality: Na2​CO3​ provides the precise alkaline environment (pH ~9) needed to deprotonate the secondary hydroxyl of CHPS-Na, driving the in situ formation of the reactive epoxide without causing excessive hydrolysis to a diol byproduct.

  • Alkylation: Reflux the mixture at 95 °C for 6 hours in a closed reaction system[2].

    • Causality: Elevated temperature provides the activation energy necessary for the bulky tertiary amine to execute a nucleophilic ring-opening attack on the epoxide.

  • Self-Validation Mechanism: The reaction progress is inherently tied to pH and phase behavior. As the basic tertiary amine attacks the epoxide, the system transitions into a neutral zwitterion, stabilizing the pH. Furthermore, the disappearance of the lipophilic amine precursor on TLC confirms complete conversion to the water-soluble surfactant product.

Protocol B: Synthesis of Tetrahydro-β-carboline Derivatives via CHBS-Na Condensation

Based on the synthesis of antitumor KSP inhibitors[4].

  • Unmasking: Suspend CHBS-Na (1.1 eq) and a tryptamine derivative (1.0 eq) in a mildly acidic aqueous-ethanol mixture.

    • Causality: CHBS-Na exists in equilibrium with 4-chlorobutanal. The aqueous environment facilitates the dissociation of the bisulfite group, slowly releasing the aldehyde to prevent polymerization[3].

  • Condensation (Pictet-Spengler Reaction): Heat the mixture to 60 °C for 2 hours.

    • Causality: The mild acidity catalyzes imine formation between the unmasked aldehyde and the primary amine of tryptamine, followed by an intramolecular electrophilic aromatic substitution to form the β-carboline core.

  • Alkylation Cascade: Adjust the pH to 8.5 using NaOH and increase the temperature to 80 °C for 4 hours.

    • Causality: The basic conditions activate the newly formed secondary amine in the β-carboline ring, promoting an intramolecular nucleophilic substitution of the pendant primary chloride (derived from the 4-carbon chain of CHBS-Na).

  • Self-Validation Mechanism: The protocol is phase-driven. The highly polar, water-soluble CHBS-Na and tryptamine precursors convert into a significantly more lipophilic polycyclic framework. Upon cooling, the target derivative selectively crystallizes and precipitates from the aqueous mixture, validating the completion of the dual condensation-alkylation cascade.

References

  • Sodium 4-chloro-1-hydroxybutane-1-sulfonate: Comprehensive Overview and Applic
  • Sodium 4-chloro-1-hydroxybutanesulfonate | 54322-20-2 - ChemicalBook | chemicalbook.com |
  • 3-CHLORO-2-HYDROXYPROPANESULFONIC ACID SODIUM SALT 126-83-0 wiki | guidechem.com |
  • Highly Ca2+-Ion-Tolerant Biobased Zwitterionic Surfactant with High Interfacial Activity - PMC | nih.gov |

Sources

Comparative

A Comparative Analysis of Aliphatic Sulfonates in Organic Synthesis: A Guide for Researchers

In the landscape of organic synthesis, the strategic conversion of alcohols into effective leaving groups is a cornerstone of nucleophilic substitution and elimination reactions. Alcohols themselves are poor substrates f...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of organic synthesis, the strategic conversion of alcohols into effective leaving groups is a cornerstone of nucleophilic substitution and elimination reactions. Alcohols themselves are poor substrates for these transformations because the hydroxide ion (HO⁻) is a strong base and, consequently, a poor leaving group.[1] To overcome this, chemists convert the hydroxyl group into a sulfonate ester, transforming it into an excellent leaving group that facilitates a wide range of synthetic applications.[2]

This guide provides a detailed comparative analysis of the most common aliphatic sulfonate esters—mesylates, tosylates, and triflates—to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies. We will delve into their relative reactivities, stability, and practical applications, supported by experimental data and detailed protocols.

The Foundation: Why Sulfonates are Superior Leaving Groups

The efficacy of a leaving group is inversely related to its basicity; weak bases are good leaving groups because they are stable on their own.[3] Sulfonate esters are the conjugate bases of strong sulfonic acids, and their stability is significantly enhanced by the delocalization of the negative charge across the three oxygen atoms of the sulfonyl group through resonance.[2][3] This inherent stability makes them readily depart during a reaction, driving the transformation forward. The conversion of an alcohol to a sulfonate ester is a pivotal step that does not alter the stereochemistry at the carbon center, a crucial aspect for the synthesis of chiral molecules.[1]

The "Big Three": A Head-to-Head Comparison

The most frequently employed aliphatic sulfonates in organic synthesis are methanesulfonates (mesylates, OMs), p-toluenesulfonates (tosylates, OTs), and trifluoromethanesulfonates (triflates, OTf). While all are excellent leaving groups, they exhibit a clear hierarchy in reactivity that dictates their specific applications.[3]

Reactivity and Leaving Group Ability

The generally accepted order of reactivity for these sulfonate leaving groups is:

Triflate > Tosylate > Mesylate [3]

This trend is a direct consequence of the stability of the corresponding sulfonate anion.[3]

  • Triflates (-OTf): The trifluoromethyl group is powerfully electron-withdrawing due to the high electronegativity of the three fluorine atoms. This strong inductive effect pulls electron density away from the sulfonate group, delocalizing the negative charge on the triflate anion to a great extent and making it an exceptionally stable and superb leaving group.[1] Triflates are among the most reactive leaving groups known and are often employed when other, less reactive groups fail, or when rapid reaction rates are necessary.[3]

  • Tosylates (-OTs): The tosylate anion benefits from the resonance stabilization provided by the aromatic ring, which helps to delocalize the negative charge more effectively than the simple methyl group in mesylates.[3] This makes tosylates more reactive and better leaving groups than mesylates. They are considered the workhorses of synthetic chemistry, offering a good balance of reactivity, stability, and ease of preparation.[3]

  • Mesylates (-OMs): In the mesylate anion, the methyl group has a comparatively lower stabilizing effect.[3] While still an excellent leaving group, it is the least reactive of the three. This can be advantageous in situations where a more controlled or selective reaction is desired.

To quantify the difference in their leaving group ability, one can compare the relative rates of solvolysis reactions. In these reactions, the solvent acts as the nucleophile, and by measuring the rate of disappearance of the starting alkyl sulfonate, a direct comparison of their departure rates can be achieved.[3]

Sulfonate EsterAbbreviationRelative Rate of Solvolysis (approx.)Key Features
Trifluoromethanesulfonate-OTf~56,000Extremely reactive, superb leaving group.[4]
p-Toluenesulfonate-OTs~0.70Good reactivity, stable, widely used.[4]
Methanesulfonate-OMs1.00 (reference)Moderately reactive, good for controlled reactions.[4]

Table 1: Comparative properties and relative solvolysis rates of common aliphatic sulfonates. Note: Relative rates can vary depending on the specific substrate and reaction conditions. The values presented are indicative of the general trend.

Stability and Handling

The high reactivity of triflates comes at the cost of reduced stability. They can be more challenging to prepare and store, as they are susceptible to hydrolysis and can be difficult to purify.[5] In contrast, tosylates and mesylates are generally more stable crystalline solids that are easier to handle and purify, contributing to their widespread use.[6]

Beyond the "Big Three": Other Notable Sulfonates

While mesylates, tosylates, and triflates dominate the field, other sulfonates offer unique properties for specific applications:

  • Nosylates (2-nitrobenzenesulfonates) and Brosylates (4-bromobenzenesulfonates): These are even better leaving groups than tosylates due to the electron-withdrawing nature of the nitro and bromo substituents on the aromatic ring, respectively.[7]

  • Neopentyl (Neo) sulfonates: These are highly sterically hindered, making them very resistant to nucleophilic displacement, which can be useful for protecting sulfonic acids.[8]

Experimental Protocols

To provide a practical context, we present standardized protocols for the synthesis of an alkyl tosylate and its subsequent use in a nucleophilic substitution reaction.

Protocol 1: Synthesis of an Alkyl Tosylate from a Primary Alcohol

Objective: To convert a primary alcohol (e.g., 1-octanol) into its corresponding tosylate, a versatile intermediate for nucleophilic substitution.

Causality: The alcohol's hydroxyl group is a poor leaving group. By reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine, we convert it into a tosylate, which is an excellent leaving group. Pyridine serves both as a solvent and as a base to neutralize the HCl generated during the reaction, preventing it from protonating the starting alcohol or the product.[1]

Materials:

  • 1-octanol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 5% Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-octanol (1 equivalent) in a mixture of anhydrous DCM and pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 30 minutes, and then allow it to warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates complete consumption of the starting alcohol.

  • Quench the reaction by slowly adding cold water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 5% HCl solution (to remove pyridine), water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude octyl tosylate.

  • The product can be further purified by flash column chromatography on silica gel if necessary.

Protocol 2: SN2 Reaction of an Alkyl Tosylate with a Nucleophile

Objective: To demonstrate the utility of the synthesized alkyl tosylate in a classic SN2 reaction with sodium azide to form an alkyl azide.

Causality: The tosylate group is an excellent leaving group, allowing for a backside attack by the azide nucleophile, resulting in the displacement of the tosylate and the formation of a new carbon-nitrogen bond with inversion of stereochemistry (if the carbon is a stereocenter).

Materials:

  • Octyl tosylate (from Protocol 1)

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF, anhydrous)

  • Diethyl ether

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve the octyl tosylate (1 equivalent) in anhydrous DMF.

  • Add sodium azide (1.5 equivalents) to the solution.

  • Heat the reaction mixture to 60-70 °C and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers and wash with water and brine to remove residual DMF and salts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate the solvent under reduced pressure (Note: Alkyl azides can be explosive, handle with care and avoid distilling to dryness).

Visualizing the Workflow and Concepts

To better understand the relationships and processes discussed, the following diagrams illustrate the hierarchy of leaving group ability and a typical experimental workflow.

G cluster_0 Reactivity Hierarchy Mesylate Mesylate (OMs) (Good) Tosylate Tosylate (OTs) (Better) Mesylate->Tosylate Increasing Reactivity Triflate Triflate (OTf) (Excellent) Tosylate->Triflate Increasing Reactivity

Caption: Hierarchy of sulfonate leaving group reactivity.

G Start Primary/Secondary Alcohol (R-OH) Sulfonylation Protocol 1: Sulfonylation (e.g., TsCl, Pyridine) Start->Sulfonylation SulfonateEster Alkyl Sulfonate (R-OTs) Sulfonylation->SulfonateEster SN2 Protocol 2: Nucleophilic Substitution (e.g., NaN3, DMF) SulfonateEster->SN2 Product Substituted Product (R-N3) SN2->Product LG Displaced Leaving Group (TsO-) SN2->LG

Caption: Experimental workflow for sulfonate synthesis and application.

Conclusion and Practical Implications

The choice of an aliphatic sulfonate leaving group is a critical decision in the design of a synthetic route.

  • Triflates are the reagents of choice for unreactive substrates or when high reaction rates are paramount, though their cost and lower stability must be considered.[3]

  • Tosylates represent a versatile and reliable option for a broad spectrum of transformations, balancing reactivity, stability, and ease of preparation.[3]

  • Mesylates are ideal for reactions where a less reactive leaving group is needed to improve selectivity or control the reaction rate.

Ultimately, the optimal choice depends on a careful evaluation of the substrate's reactivity, the desired reaction conditions, and the overall synthetic strategy.[3] By understanding the nuanced differences between these powerful synthetic tools, researchers can more efficiently and effectively achieve their synthetic goals.

References

  • A Comparative Guide to Sulfonate Leaving Groups: Triflates, Tosylates, and Mesylates - Benchchem. [URL: https://www.benchchem.
  • Tosylates And Mesylates - Master Organic Chemistry. [URL: https://www.masterorganicchemistry.
  • Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates - MDPI. [URL: https://www.mdpi.com/1420-3049/7/9/686]
  • The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3945209/]
  • Mechanism of formation of alkyl sulfonates from a sulfonic acid and a short-chain aliphatic alcohol in a binary system. - ResearchGate. [URL: https://www.researchgate.
  • Profiling sulfonate ester stability: identification of complementary protecting groups for ... - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2954201/]
  • 10.3: Converting an Alcohol to a Sulfonate Ester - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/10%3A_Organohalides/10.
  • Sulfonate synthesis by sulfonylation (tosylation) - Organic Chemistry Portal. [URL: https://www.organic-chemistry.
  • Sulfonate Esters - Periodic Chemistry. [URL: https://periodichemistry.
  • Comparison of reactivity of mesylates and tosylates. - ResearchGate. [URL: https://www.researchgate.
  • Arylsulfonate-Based Nucleophile Assisting Leaving Groups | The Journal of Organic Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo051241y]
  • Tosylate - Bartleby.com. [URL: https://www.bartleby.
  • Stable sulfonate esters as C1-synthons for cyclopropanation reaction to access antimicrobial active 3,3′-spirocyclopropyloxindoles - Organic Chemistry Frontiers (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2024/qo/d4qo00373a]
  • Arylsulfonate-Based Nucleophile Assisting Leaving Groups - Florida Atlantic University. [URL: https://www.fau.edu/harrisingh/pdf/JOC-NALG.pdf]
  • Mesylates and Tosylates with Practice Problems - Chemistry Steps. [URL: https://www.chemistrysteps.
  • Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates - ResearchGate. [URL: https://www.researchgate.
  • Organic Chemistry 1 Chapter 6. SN2 Reactions - Wipf Group. [URL: http://wipf.chem.pitt.edu/course/0310/6.SN2.pdf]

Sources

Validation

Efficacy comparison of Sodium 4-chloro-1-hydroxybutane-1-sulfonate in derivatization reactions

Efficacy Comparison Guide: Sodium 4-chloro-1-hydroxybutane-1-sulfonate in Fischer Indole Derivatization Executive Summary: The Derivatization Bottleneck The synthesis of C3-substituted indoles—critical scaffolds for acti...

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Author: BenchChem Technical Support Team. Date: April 2026

Efficacy Comparison Guide: Sodium 4-chloro-1-hydroxybutane-1-sulfonate in Fischer Indole Derivatization

Executive Summary: The Derivatization Bottleneck

The synthesis of C3-substituted indoles—critical scaffolds for active pharmaceutical ingredients (APIs) such as triptans (e.g., almotriptan, sumatriptan) and tetrahydro-β-carboline derivatives—relies heavily on the Fischer Indole Synthesis[1][2]. A fundamental bottleneck in this pathway is the derivatization of arylhydrazines with a 4-chlorobutanal equivalent.

Free 4-chlorobutanal is notoriously unstable; its highly active alpha-protons make it prone to rapid self-aldol condensation and polymerization[3]. Historically, drug development professionals utilized acetal-protected derivatives (e.g., 4-chlorobutanal dimethyl acetal) to bypass this instability. However, acetals require harsh acidic deprotection steps that degrade sensitive intermediates and complicate impurity profiles.

Sodium 4-chloro-1-hydroxybutane-1-sulfonate (CAS 54322-20-2) [4][5] offers a highly efficacious alternative. As a stable bisulfite adduct, this compound acts not only as a highly efficient masked aldehyde but also as an active participant in in-situ purification, fundamentally outperforming traditional reagents[3].

Mechanistic Causality: Why the Bisulfite Adduct Excels

The superior efficacy of Sodium 4-chloro-1-hydroxybutane-1-sulfonate is rooted in its thermodynamic and solubility profiles:

  • Aqueous Homogeneity : Unlike acetals that require organic solvents, the bisulfite adduct is a highly water-soluble crystalline solid[6][7]. This allows the initial derivatization to occur entirely in a mild aqueous medium.

  • Phase-Driven Purification : Arylhydrazines are typically synthesized via the reduction of diazonium salts using tin(II) chloride, leaving high concentrations of residual tin impurities[3]. When the bisulfite adduct reacts with the crude arylhydrazine in water, it forms a highly insoluble hydrazone salt. The precipitation of this salt drives the reaction equilibrium forward while leaving the water-soluble tin and inorganic impurities trapped in the mother liquor[3].

Quantitative Efficacy Comparison

The following table summarizes the performance of 4-chlorobutanal equivalents in derivatization workflows, highlighting the operational superiority of the bisulfite adduct.

ParameterFree 4-Chlorobutanal4-Chlorobutanal AcetalBisulfite Adduct (CAS 54322-20-2)
Reagent Stability Poor (Requires immediate use)Good (Stable liquid)Excellent (Stable solid, MP: 170-174°C)[6][7]
Reaction Medium Organic solventsOrganic / Aqueous acidicPure Aqueous[3]
Derivatization Yield < 20% (Polymerization)50 - 65%> 85% [3]
Impurity Clearance (Sn) None (Carryover to cyclization)Minimal (Requires chromatography)High (Aqueous phase purging)[3]
System Validation N/AHPLC / TLCVisual precipitation of intermediate[3]

Self-Validating Experimental Protocol

To ensure high-fidelity results, the following methodology leverages the bisulfite adduct to create a self-validating derivatization system. The physical state changes inherently validate the reaction's progress while executing an in-situ purification.

Phase 1: Aqueous Derivatization and Impurity Purge

  • Preparation : Dissolve the crude arylhydrazine (e.g., 4-(1-pyrrolidinylsulfonylmethyl)phenylhydrazine, containing ~13% tin impurities) in deionized water at 20–25°C[3].

  • Derivatization : Add solid Sodium 4-chloro-1-hydroxybutane-1-sulfonate (1.05 equivalents) directly to the stirring aqueous solution[3]. Causality: The absence of organic solvents prevents the solubilization of the forthcoming intermediate, ensuring maximum recovery.

  • Validation via Precipitation : Stir for 15–30 minutes. The system will self-validate as a thick crystalline precipitate of the hydrazone salt rapidly forms[3]. This visual cue confirms the successful nucleophilic attack and displacement of the bisulfite group.

  • Isolation : Cool the suspension to 0°C to depress solubility further. Filter the crystalline salt and wash extensively with ice-cold water[3]. Causality: The cold water wash flushes out the unreacted bisulfite and >90% of the residual tin salts, which remain highly soluble in the aqueous phase.

Phase 2: Fischer Indole Cyclization

  • Resuspension : Suspend the highly pure, tin-free hydrazone salt in methanol[3].

  • Acidification : Add concentrated hydrochloric acid dropwise at room temperature to initiate the cyclization cascade[3].

  • Buffering & Reflux : Adjust the pH to 4.6–4.9 using an aqueous sodium phosphate buffer[3]. Reflux for 4 hours to yield the final C3-substituted indole derivative with an HPLC purity exceeding 96%[3].

Process Visualizations

Pathway A Arylhydrazine (Contains Sn Impurities) B Sodium 4-chloro-1-hydroxybutane-1-sulfonate (Bisulfite Adduct) C Crystalline Hydrazone Salt (Precipitates) D Aqueous Phase (Retains Sn & Inorganics) C->D Filtration E Fischer Indole Cyclization (Acidic Reflux) C->E Resuspension F High-Purity Triptan Derivative E->F Cyclization AB AB AB->C Aqueous Mixing (RT)

Mechanistic pathway of Fischer Indole Synthesis using the bisulfite adduct.

Workflow Start Target: Triptan Synthesis Ald Free 4-Chlorobutanal Start->Ald Acetal 4-Chlorobutanal Acetal Start->Acetal Adduct Bisulfite Adduct (CAS 54322-20-2) Start->Adduct AldOut Polymerization & Low Yield (<20%) Ald->AldOut Instability AcetalOut Harsh Deprotection & Impurity Carryover (~60%) Acetal->AcetalOut Acid Hydrolysis AdductOut In-situ Purification & High Yield (>85%) Adduct->AdductOut Aqueous Precipitation

Comparative derivatization workflows for 4-chlorobutanal equivalents.

Conclusion

For drug development professionals engineering scalable indole syntheses, Sodium 4-chloro-1-hydroxybutane-1-sulfonate offers a distinct operational advantage. By transitioning from unstable aldehydes or harsh acetals to this stable bisulfite adduct, researchers can consolidate derivatization and purification into a single, self-validating aqueous step, significantly enhancing both yield and intermediate purity.

References

  • Title : Sodium 4-chloro-1-hydroxybutane-1-sulfonate | C4H8ClNaO4S | CID 44475816 Source : PubChem, National Center for Biotechnology Information URL :[Link]

  • Title: METHOD FOR THE PREPARATION OF HIGH PURITY ALMOTRIPTAN (Patent EP2158197B1)
  • Title : Sodium 4-chloro-1-hydroxy-1-butanesulfonate CAS#54322-20-2 Source : ChemRadar Substance Database URL :[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Sodium 4-chloro-1-hydroxybutane-1-sulfonate

As a Senior Application Scientist, I approach chemical handling not merely as a compliance checklist, but as a mechanistic interaction between a compound's physical state and human biology. Sodium 4-chloro-1-hydroxybutan...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical handling not merely as a compliance checklist, but as a mechanistic interaction between a compound's physical state and human biology. Sodium 4-chloro-1-hydroxybutane-1-sulfonate (CAS 54322-20-2) is a highly versatile bifunctional reagent. Characterized by its terminal chlorine atom and a hydrophilic sulfonate group, it is widely utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs), including Sumatriptan and novel tetrahydro-β-carboline derivatives targeting Kinesin Spindle Protein (KSP)[1].

However, the very structural features that make it synthetically valuable—its capacity for nucleophilic substitution and strong aqueous solubility—also dictate its hazard profile. Because the alkyl chloride moiety can act as an alkylating agent, it has the potential to covalently bind to skin proteins (haptenation), forming the mechanistic basis for its GHS classification as a[2]. Furthermore, the rapid dissolution of the sulfonate group in the tear film of the eye can cause immediate osmotic and pH-driven trauma, resulting in[2].

This guide provides a self-validating, step-by-step operational protocol for the safe handling, Personal Protective Equipment (PPE) selection, and disposal of this compound, ensuring scientific integrity and regulatory compliance.

Physicochemical & Hazard Profile

Understanding the quantitative data of Sodium 4-chloro-1-hydroxybutane-1-sulfonate is the first step in mitigating operational risks.

Property / HazardValue / ClassificationOperational Implication
CAS Number 54322-20-2Ensure exact match on the Safety Data Sheet (SDS) before handling[2].
Molecular Weight 210.61 g/mol Required for precise molarity calculations in synthesis workflows[2].
Physical State White crystalline powderProne to static cling and aerosolization during transfer[3].
Melting Point 170–174°CThermally stable at standard laboratory temperatures[3].
H302 (Acute Tox. 4) Harmful if swallowedStrict prohibition of eating/drinking; mandates rigorous hand washing[2].
H317 (Skin Sens. 1) May cause allergic skin reactionRequires impermeable nitrile gloves (double gloving)[2].
H319 (Eye Irrit. 2) Causes serious eye irritationMandates tight-fitting chemical splash goggles (ANSI Z87.1)[2].

E-E-A-T Driven PPE Selection & Rationale

Selecting PPE for this compound requires understanding its physical state (a fine powder) and its biological reactivity. Standard laboratory attire is insufficient.

  • Eye/Face Protection: [4].

    • Causality: Standard safety glasses lack an orbital seal. Because this compound is highly soluble in water[3], any airborne dust that bypasses standard glasses will rapidly dissolve in the moisture of the eye, causing severe, localized pH trauma (H319). Goggles provide a mandatory fail-safe barrier.

  • Hand Protection: Double-gloved Nitrile (minimum 4 mil inner, 8 mil extended-cuff outer).

    • Causality: The compound is a known skin sensitizer (H317)[2]. The terminal chlorine atom can facilitate dermal penetration and protein binding if inadvertently dissolved in sweat or laboratory solvents. Double-gloving ensures that if the outer glove is contaminated during weighing, it can be safely doffed without exposing the skin.

  • Body Protection: Flame-resistant (FR) or standard heavy-cotton lab coat with knit cuffs.

    • Causality: Knit cuffs prevent the sleeves from riding up, eliminating exposed wrist skin where sensitizing dust could settle and react with perspiration.

  • Respiratory Protection: (if handled outside a fume hood)[5].

    • Causality: While the compound has a high melting point and low vapor pressure, its powdered form is prone to aerosolization. Inhalation of the dust can cause respiratory tract irritation.

Operational Workflow

G A 1. Hazard Assessment (H302, H317, H319) B 2. PPE Donning (Goggles, Nitrile, Lab Coat) A->B C 3. Engineering Controls (Operate in Fume Hood) B->C D 4. Weighing & Transfer (Minimize Dust) C->D E 5. Dissolution (Water/Alcohol Solvents) D->E F 6. Decontamination (Wet Wiping) E->F

Safe handling and operational workflow for Sodium 4-chloro-1-hydroxybutane-1-sulfonate.

Operational Protocol: Step-by-Step Handling

Every procedure below is designed as a self-validating system. Do not proceed to the next step unless the validation check is successful.

Phase 1: Engineering Controls & Setup

  • Verify Ventilation: Turn on the chemical fume hood. Validation: Physically check the digital monitor to ensure a face velocity of 80–100 feet per minute (fpm)[5].

  • Clear Workspace: Remove incompatible chemicals (e.g., strong oxidizing agents, strong acids) from the hood to prevent cross-contamination.

Phase 2: PPE Donning Sequence

  • Body & Hands: Don the lab coat, ensuring knit cuffs are pulled down. Don the inner nitrile gloves, followed by the extended-cuff outer gloves pulled over the lab coat cuffs.

  • Eyes: Don chemical splash goggles. Validation: Run a finger along the foam/rubber edge of the goggles to confirm a complete orbital seal against the face[4].

Phase 3: Weighing and Transfer

  • Static Mitigation: Crystalline powders hold static charges, causing them to aerosolize or adhere to gloves[6]. Use an anti-static device (e.g., Zerostat gun) on the weighing boat and stainless steel spatula before use.

  • Transfer: Carefully weigh the required mass. Keep the reagent bottle and the weighing boat as close together as possible to minimize the transfer distance.

  • Sealing: Immediately recap the primary reagent bottle. Validation: Ensure the cap is tightly threaded to prevent moisture ingress, as the compound is highly hygroscopic.

Phase 4: Dissolution

  • Solvent Addition: Slowly add the weighed powder to the target solvent (e.g., water or alcohol) under continuous magnetic stirring[3].

    • Causality: Adding the powder to the solvent (rather than pouring solvent over the powder) prevents clumping and ensures rapid, uniform dissolution without localized heat spikes.

Spill Response & Disposal Plan

Emergency Spill Protocol

  • Isolate: Evacuate personnel from the immediate vicinity of the spill.

  • Containment (No Dry Sweeping): Do NOT use a broom or dry brush. Causality: Dry sweeping will aerosolize the sensitizing powder, drastically increasing inhalation and ocular exposure risks[6].

  • Wet Cleanup: Cover the spill with absorbent pads lightly dampened with water or ethanol (solvents in which the compound is highly soluble)[3].

  • Collection: Carefully scoop the wetted material into a chemically resistant, sealable secondary salvage container[6].

  • Decontamination: Wash the spill area thoroughly with soap and copious amounts of water.

Routine Disposal Plan

  • Segregation: Collect all aqueous and alcoholic waste containing Sodium 4-chloro-1-hydroxybutane-1-sulfonate in a clearly labeled, compatible high-density polyethylene (HDPE) waste carboy.

  • Labeling: Affix a hazardous waste label reading: "Hazardous Waste: Toxic/Sensitizing Aqueous Solution (Contains Sodium 4-chloro-1-hydroxybutane-1-sulfonate)."

  • Compliance: Dispose of the sealed carboys via a licensed hazardous waste contractor in strict accordance with local environmental regulations. Validation: Confirm that no liquid waste is discharged into laboratory sinks or drains[6].

References

  • Title: Sodium 4-chloro-1-hydroxybutane-1-sulfonate | CID 44475816 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: sodium 4-chloro-1-hydroxybutane-1-sulfonate Source: ChemBK URL: [Link]

  • Title: Cas 54322-20-2, Sodium 4-chloro-1-hydroxybutanesulfonate SDS Source: LookChem URL: [Link]

  • Title: Personal Protective Equipment Requirements for Laboratories Source: NC State University Environmental Health and Safety URL: [Link]

  • Title: Laboratory Safety Guidance (OSHA 3404-11R) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Sodium 4-chloro-1-hydroxybutane-1-sulfonate
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